Product packaging for 2-(1-methyl-1H-pyrazol-4-yl)ethanol(Cat. No.:CAS No. 176661-75-9)

2-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B063093
CAS No.: 176661-75-9
M. Wt: 126.16 g/mol
InChI Key: ZQEOCSYOGWFPTB-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)ethanol is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a methyl group and an ethanol side chain, making it an essential intermediate for synthesizing more complex molecules, such as kinase inhibitors, anti-inflammatory agents, and potential therapeutics for oncology and neurological disorders. Its research value lies in its role as a precursor in the development of small molecule inhibitors that target specific enzymatic pathways, including those involved in signal transduction and cellular proliferation. The ethanol moiety enhances solubility and allows for further functionalization, facilitating structure-activity relationship (SAR) studies. Researchers appreciate its high purity and stability, which ensure reproducibility in synthetic protocols and biological assays. As a research chemical, it is strictly intended for laboratory investigations, contributing to advances in chemical biology and pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B063093 2-(1-methyl-1H-pyrazol-4-yl)ethanol CAS No. 176661-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEOCSYOGWFPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588689
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176661-75-9
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethanol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS: 176661-75-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 2-(1-methyl-1H-pyrazol-4-yl)ethanol, CAS number 176661-75-9. Due to the limited availability of public domain data, this document focuses on providing a framework for its potential synthesis, characterization, and biological evaluation based on established principles of organic chemistry and medicinal chemistry of related pyrazole-containing compounds. While specific experimental data for this molecule is scarce, this guide offers detailed hypothetical protocols and data interpretation strategies to aid researchers in their investigation of this compound.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₆H₁₀N₂OConfirmed from supplier data.
Molecular Weight 126.16 g/mol Confirmed from supplier data.
Appearance Colorless to pale yellow liquid or low melting solidTypical for small, functionalized heterocyclic compounds.
Boiling Point > 200 °CEstimated based on similar substituted pyrazoles and ethanol derivatives.
Melting Point < 25 °CLikely a liquid at room temperature.
Solubility Soluble in water, ethanol, methanol, DMSO, and other polar organic solventsThe hydroxyl group and pyrazole nitrogens suggest high polarity.
pKa ~14-15 (hydroxyl proton), ~2-3 (pyrazole ring protonation)Estimated based on analogous structures.

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common strategy would involve the construction of the pyrazole ring followed by the introduction or modification of the ethanol side chain.

Proposed Synthetic Pathway

A logical approach would be the reduction of a corresponding carboxylic acid or ester, such as ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Workflow Diagram: Proposed Synthesis

G cluster_0 Synthesis of this compound start Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate step1 Wittig Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) start->step1 Reagents intermediate1 Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate step1->intermediate1 Intermediate step2 Reduction (e.g., LiAlH4 in THF) intermediate1->step2 Substrate product This compound step2->product Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Intermediate)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Stir for 30 minutes at 0 °C.

  • Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Reduction to this compound (Final Product)

  • To a flame-dried round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Hypothetical Data)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45s1HH-3 (pyrazole ring)
~7.30s1HH-5 (pyrazole ring)
~3.85s3HN-CH₃
~3.80t, J = 6.4 Hz2H-CH₂-OH
~2.75t, J = 6.4 Hz2HPyrazole-CH₂-
~1.70br s1H-OH

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138.0C-3 (pyrazole ring)
~128.5C-5 (pyrazole ring)
~118.0C-4 (pyrazole ring)
~62.0-CH₂-OH
~39.0N-CH₃
~29.0Pyrazole-CH₂-

Table 4: Predicted IR and Mass Spectrometry Data

TechniqueExpected Peaks/Fragments
IR (neat, cm⁻¹) 3350 (br, O-H stretch), 2940, 2870 (C-H stretch), 1550 (C=N stretch), 1050 (C-O stretch)
Mass Spec (EI) m/z (%): 126 (M⁺), 111 (M⁺ - CH₃), 95 (M⁺ - CH₂OH), 81

Potential Biological Activity and Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities.

General Biological Profile of Pyrazoles

Pyrazole derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory

  • Analgesic

  • Anticancer

  • Antimicrobial

  • Anticonvulsant

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based kinase inhibitors in drug discovery, it is plausible that this compound could interact with various protein kinases. A hypothetical screening workflow is presented below.

Workflow Diagram: Biological Screening Cascade

G cluster_0 Biological Evaluation Workflow start This compound step1 Initial High-Throughput Screening (e.g., Kinase Panel) start->step1 decision1 Hit Identification step1->decision1 step2 Dose-Response and IC50 Determination decision1->step2 Yes end In Vivo Studies decision1->end No step3 Cell-Based Assays (e.g., Proliferation, Apoptosis) step2->step3 decision2 Lead Candidate step3->decision2 decision2->end Yes

Caption: A potential workflow for the biological evaluation of the target compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although specific experimental data is currently lacking in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on reliable and well-established chemical transformations. The hypothetical spectroscopic and biological data presented herein should serve as a valuable reference for researchers initiating studies on this and related pyrazole derivatives. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.

A Technical Guide to the Solubility of 2-(1-methyl-1H-pyrazol-4-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-methyl-1H-pyrazol-4-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding based on the general solubility of pyrazole derivatives, alongside detailed experimental protocols for determining precise solubility values.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development processes. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing robust analytical methods, and formulating effective drug delivery systems.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on the general characteristics of pyrazole derivatives. It is important to note that this is a predictive assessment, and experimental verification is highly recommended.

Solvent ClassificationSolventExpected Qualitative SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group of the solute can form hydrogen bonds with the solvent. The pyrazole ring also contributes to polarity.[1][2]
EthanolSolubleSimilar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar solute.[1][2]
Polar Aprotic AcetoneSolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. The overall polarity is favorable for dissolution.[1][2]
AcetonitrileSolubleThe nitrile group is polar and can interact with the polar functional groups of the solute.[1]
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent with strong solvating power for polar compounds.
Non-Polar Aprotic Dichloromethane (DCM)Moderately Soluble to SolubleWhile less polar than the other solvents listed, DCM can still dissolve many organic compounds due to its ability to induce dipole moments.[1]
Ethyl AcetateModerately SolubleThe ester functional group provides some polarity, allowing for interaction with the solute.
TolueneSparingly Soluble to InsolubleAs a non-polar aromatic hydrocarbon, toluene is less likely to effectively solvate the polar this compound.[1]
HexaneInsolubleA non-polar aliphatic hydrocarbon with very weak intermolecular forces, making it a poor solvent for polar compounds.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common methods used in the pharmaceutical industry.

Isothermal Saturation Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Glass vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Once equilibrium is achieved, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Immediately filter the aliquot through a syringe filter compatible with the solvent.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B Agitation C Sample supernatant B->C D Filter to remove undissolved solid C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Isothermal Saturation Method Workflow
Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous or organic solvent system.[5]

Objective: To rapidly assess the apparent solubility of this compound.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Selected organic solvent

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity or light scattering (nephelometer)

Procedure:

  • Prepare a serial dilution of the 10 mM DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add a fixed volume of the selected organic solvent to each well.

  • Transfer a small, precise volume of each DMSO stock dilution to the corresponding wells of the plate containing the organic solvent. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation (i.e., the last clear well).

G cluster_0 DMSO Stock Plate cluster_1 Assay Plate A Prepare 10 mM stock in DMSO B Serial dilution of stock A->B D Transfer DMSO dilutions to assay plate B->D C Dispense organic solvent C->D E Incubate and shake D->E F Measure turbidity (Plate Reader) E->F G Determine highest soluble concentration F->G

Kinetic Solubility Assay Workflow

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on the properties of pyrazole derivatives suggests good solubility in polar protic and aprotic solvents. For researchers and professionals in drug development, it is imperative to experimentally determine the precise solubility of this compound using standardized protocols such as the isothermal saturation method to ensure the reliability and reproducibility of their work. The methodologies and predictive information provided in this guide serve as a valuable starting point for such investigations.

References

The Pyrazole Scaffold: A Versatile Core for Innovations in Medicine, Agriculture, and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of compounds with significant biological activities and material properties. This technical guide provides a comprehensive overview of the research applications of pyrazole-containing compounds, with a focus on their roles in medicinal chemistry, agrochemicals, and materials science. This document is intended to serve as a valuable resource for researchers and professionals by providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Medicinal Chemistry Applications of Pyrazole-Containing Compounds

The versatility of the pyrazole ring has been extensively exploited in drug discovery, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. The pyrazole core can act as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility and metabolic stability.[3]

Anti-inflammatory and Analgesic Agents

One of the most notable successes of pyrazole-based drugs is in the field of anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Celecoxib , a selective COX-2 inhibitor, is a prime example. By selectively targeting the COX-2 isoform, which is upregulated during inflammation, celecoxib reduces the production of prostaglandins responsible for pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4][5]

Table 1: In Vitro Inhibitory Activity of Celecoxib against COX-1 and COX-2

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-11530
COX-20.04

Data compiled from multiple sources.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.

Cannabinoid Receptor Antagonists

Rimonabant , a pyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist. The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance.[6][7] Rimonabant was designed to treat obesity by blocking the appetite-stimulating effects of endocannabinoids.[8] Although withdrawn from the market due to psychiatric side effects, its mechanism of action remains a significant area of research.[8]

Table 2: Binding Affinity of Rimonabant for Cannabinoid Receptors

CompoundTargetKi (nM)
RimonabantCB1 Receptor1.8
CB2 Receptor>1000

Data compiled from multiple sources.

Signaling Pathway: Mechanism of Action of Rimonabant

Rimonabant_Mechanism cluster_neuron Presynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Activation Neurotransmitter_Release Neurotransmitter Release (e.g., GABA, Glutamate) CB1R->Neurotransmitter_Release Inhibition Appetite_Stimulation Appetite Stimulation Neurotransmitter_Release->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1R Antagonism

Caption: Rimonabant's antagonism of the CB1 receptor to modulate appetite.

Phosphodiesterase Inhibitors

Sildenafil , another prominent pyrazole-containing drug, functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9][10] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels and vasodilation, which is the physiological basis for its use in treating erectile dysfunction.[11][12]

Table 3: In Vitro Inhibitory Activity of Sildenafil against various Phosphodiesterases (PDEs)

CompoundTargetIC50 (nM)
SildenafilPDE53.9
PDE635
PDE1>1000
PDE2>1000
PDE3>1000
PDE4>1000

Data compiled from multiple sources.

Signaling Pathway: Mechanism of Action of Sildenafil

Sildenafil_Mechanism cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP GTP GTP PDE5 PDE5 cGMP->PDE5 Degradation Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Sildenafil's inhibition of PDE5 leads to increased cGMP and vasodilation.

Anticancer Agents

Numerous pyrazole derivatives have been investigated for their anticancer properties, targeting various signaling pathways involved in cancer cell proliferation and survival. They have shown promise as inhibitors of protein kinases, tubulin polymerization, and other key cellular targets.

Table 4: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)
Pyrazole-substituted anilinesMRSA, VREAntibacterialMIC: 2-8 µg/mL
Pyrazole-indole hybridsHCT116 (Colon)CDK2 Inhibition0.074
MCF7 (Breast)CDK2 Inhibition<23.7
Pyrazole-thiadiazole derivatives-p38α MAPK Inhibition0.069

Data compiled from multiple sources demonstrating the broad range of activities.[13][14]

Agrochemical Applications of Pyrazole-Containing Compounds

The pyrazole scaffold is a "privileged" structure in the agrochemical industry, with numerous commercial products utilized as fungicides, herbicides, and insecticides.[15]

Fungicides

A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), thereby blocking ATP production and leading to fungal cell death.[12][16][17]

Table 5: Fungicidal Activity of Pyrazole Carboxamide Derivatives

CompoundPathogenEC50 (mg/L)
Boscalid (Reference)Valsa mali9.19
Compound 6iValsa mali1.77
Compound 19iValsa mali1.97
Compound 23iRhizoctonia solani3.79

Data from a study on novel pyrazole carboxamide thiazole derivatives.[12]

Mechanism of Action: SDHI Fungicides

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Electron_Transport_Chain Electron Transport Chain ComplexII->Electron_Transport_Chain Electron Transfer ATP_Production ATP Production Electron_Transport_Chain->ATP_Production SDHI_Fungicide SDHI Fungicide SDHI_Fungicide->ComplexII Inhibition

Caption: SDHI fungicides block the fungal electron transport chain at Complex II.

Herbicides

Pyrazole derivatives are effective herbicides that primarily target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photooxidation. This leads to the characteristic bleaching of new plant growth.[8][18]

Table 6: Herbicidal Activity of Pyrazole-based HPPD Inhibitors

CompoundWeed SpeciesGR50 (g ai/ha)
PyrasulfotoleAmaranthus retroflexus12.5
Chenopodium album25
TopramezoneAmaranthus retroflexus5
Chenopodium album10

GR50: Dose causing 50% growth reduction. Data is illustrative of the potency of this class.

Mechanism of Action: HPPD-Inhibiting Herbicides

HPPD_Mechanism cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis HPPD->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection HPPD_Inhibitor HPPD Inhibitor (Pyrazole-based) HPPD_Inhibitor->HPPD Inhibition

Caption: HPPD-inhibiting herbicides disrupt carotenoid biosynthesis, leading to bleaching.

Material Science Applications of Pyrazole-Containing Compounds

The unique electronic and structural features of pyrazoles also make them attractive building blocks for advanced functional materials. Their applications are being explored in organic electronics, such as organic light-emitting diodes (OLEDs), and as ligands in the formation of metal-organic frameworks (MOFs).[19][20]

Pyrazole-containing polymers have been synthesized and shown to possess high thermal stability and interesting photoluminescence properties.[21] The ability to functionalize the pyrazole ring allows for the fine-tuning of the electronic and optical properties of these materials, making them promising candidates for various applications in materials science.[3][22]

Experimental Protocols

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow Start Start Dissolve_Diketone Dissolve 1,3-Dicarbonyl Compound in Solvent Start->Dissolve_Diketone Add_Hydrazine Add Hydrazine Derivative Dissolve_Diketone->Add_Hydrazine Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Add_Hydrazine->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Workup Reaction Workup (Cool, Concentrate, Extract) Monitor_Reaction->Workup Reaction Complete Purify Purify Product (Recrystallization or Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General workflow for the Knorr synthesis of pyrazoles.

Detailed Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted hydrazine hydrochloride (1.0 eq).

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assays

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-containing compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells. The IC50 value can then be calculated.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the pyrazole-containing compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research, yielding compounds with a remarkable diversity of applications. From life-saving medicines to essential crop protection agents and innovative materials, the potential of pyrazole-containing compounds is far from exhausted. The ability to readily synthesize and functionalize the pyrazole ring ensures that it will remain a key building block for the development of new and improved technologies across various scientific disciplines. This guide provides a foundational understanding of the vast potential of pyrazole chemistry and serves as a practical resource for researchers dedicated to advancing these exciting fields.

References

2-(1-methyl-1H-pyrazol-4-yl)ethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methyl-1H-pyrazol-4-yl)ethanol is a key heterocyclic building block increasingly utilized in the landscape of organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a substituted pyrazole ring with a reactive primary alcohol, make it a valuable synthon for the construction of complex molecular architectures and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presentation to facilitate its use in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key properties.

PropertyValue
CAS Number 176661-75-9
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of the pyrazole core followed by functional group manipulations. While a direct, one-pot synthesis is not commonly reported, a logical and efficient pathway can be designed based on established organic chemistry principles.

A plausible and efficient synthetic route involves a two-step process starting from the commercially available 2-(1H-pyrazol-4-yl)ethanol. This precursor is first N-methylated to introduce the methyl group onto the pyrazole ring, followed by any necessary purification steps.

Logical Synthesis Workflow

Synthesis_Workflow start 2-(1H-pyrazol-4-yl)ethanol step1 N-Methylation start->step1 Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., NaH, K2CO3) intermediate Crude this compound step1->intermediate step2 Purification (e.g., Column Chromatography) intermediate->step2 product Pure this compound step2->product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: N-methylation of 2-(1H-pyrazol-4-yl)ethanol

This protocol describes a general procedure for the N-methylation of 2-(1H-pyrazol-4-yl)ethanol. The choice of base and methylating agent may be optimized for yield and purity.

Materials:

  • 2-(1H-pyrazol-4-yl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(1H-pyrazol-4-yl)ethanol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the scale and purity of the starting materials.

Application as a Building Block in Organic Synthesis

The primary utility of this compound lies in its bifunctional nature. The primary alcohol can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, halides, or amines, providing a handle for further molecular elaboration. The N-methylpyrazole moiety often serves as a key pharmacophore in drug candidates, contributing to binding affinity and modulating physicochemical properties.

Example Application: Synthesis of a Hypothetical API Precursor

The following workflow illustrates how this compound can be utilized in a multi-step synthesis of a more complex molecule, a hypothetical precursor to an API.

Reaction Workflow for API Precursor Synthesis

API_Precursor_Synthesis start This compound step1 Oxidation start->step1 PCC or Dess-Martin periodinane intermediate1 (1-methyl-1H-pyrazol-4-yl)acetaldehyde step1->intermediate1 step2 Reductive Amination intermediate1->step2 Aromatic Amine Reducing Agent (e.g., NaBH(OAc)3) intermediate2 N-Aryl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine step2->intermediate2 step3 Amide Coupling intermediate2->step3 Carboxylic Acid Coupling Agent (e.g., HATU, EDCI) product Hypothetical API Precursor step3->product

Figure 2: Multi-step synthesis of a hypothetical API precursor.

Detailed Experimental Protocol: Oxidation to (1-methyl-1H-pyrazol-4-yl)acetaldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for further transformations.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (1-methyl-1H-pyrazol-4-yl)acetaldehyde is often used in the next step without further purification due to its potential instability. If necessary, purification can be attempted by careful column chromatography on silica gel.

Quantitative Data:

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)
N-methylation 2-(1H-pyrazol-4-yl)ethanolThis compoundNaH, CH₃I, DMF, 0 °C to rt, 12-16 h70-90
Oxidation This compound(1-methyl-1H-pyrazol-4-yl)acetaldehydeDess-Martin periodinane, DCM, 0 °C to rt, 1-2 h85-95
Reductive Amination (1-methyl-1H-pyrazol-4-yl)acetaldehydeN-Aryl-2-(1-methyl-1H-pyrazol-4-yl)ethanamineAromatic Amine, NaBH(OAc)₃, DCE, rt, 12 h60-80
Amide Coupling N-Aryl-2-(1-methyl-1H-pyrazol-4-yl)ethanamineHypothetical API PrecursorCarboxylic Acid, HATU, DIPEA, DMF, rt, 12 h75-90

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The continued exploration of the reactivity of this synthon is expected to lead to the development of new and innovative synthetic methodologies and the discovery of novel bioactive molecules.

The Ascendancy of 1-Methyl-Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has long been a cornerstone in the field of medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Among the diverse array of pyrazole-containing compounds, 1-methyl-pyrazole derivatives have emerged as a particularly privileged class, demonstrating a broad spectrum of pharmacological activities.[3][4] The strategic addition of a methyl group at the N1 position can enhance metabolic stability, modulate lipophilicity, and provide a crucial vector for interaction with biological targets, making these derivatives highly attractive for drug discovery endeavors.[1][5] This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 1-methyl-pyrazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies for 1-Methyl-Pyrazole Derivatives

The construction of the 1-methyl-pyrazole core and its subsequent functionalization are pivotal to exploring the chemical space and optimizing biological activity. Several robust synthetic methodologies have been developed, with the Knorr pyrazole synthesis and transition metal-catalyzed cross-coupling reactions being the most prominent.

Knorr Pyrazole Synthesis

A foundational and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and methylhydrazine.[1][6] This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1-methyl-pyrazole ring.[6]

General Experimental Protocol: Knorr Pyrazole Synthesis [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Add methylhydrazine (1.0-1.2 equivalents) to the solution. An acid catalyst, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the desired 1-methyl-pyrazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki Cross-Coupling for Aryl-Substituted Derivatives

To introduce aryl or heteroaryl moieties at specific positions on the pyrazole ring, which is often crucial for potent biological activity, the Suzuki cross-coupling reaction is widely employed.[7] This palladium-catalyzed reaction couples a halo-substituted 1-methyl-pyrazole with a boronic acid or boronate ester.

General Experimental Protocol: Suzuki Cross-Coupling [7]

  • Reaction Setup: To a dry reaction vessel, add the halo-1-methyl-pyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.1 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction Progression: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted 1-methyl-pyrazole derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

1-Methyl-pyrazole derivatives have demonstrated a remarkable range of biological activities, with significant efforts focused on their development as anticancer, anti-inflammatory, and antimicrobial agents.[3]

Anticancer Activity

A substantial body of research has highlighted the potential of 1-methyl-pyrazole derivatives as potent anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[3][7]

Quantitative Anticancer Activity of 1-Methyl-Pyrazole Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
4cA549 (Lung Cancer)1.13[1]
4dHepG2 (Liver Cancer)0.14[1]
4eMCF-7 (Breast Cancer)0.22[1]
26MCF-7 (Breast Cancer)0.96[1]
26A549 (Lung Cancer)1.40[1]
26DU145 (Prostate Cancer)2.16[1]
5eMCF-7 (Breast Cancer)15.54[8]
5bK562 (Leukemia)0.021[9]
5bA549 (Lung Cancer)0.69[9]

Experimental Protocol: MTT Assay for Cytotoxicity [1][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-methyl-pyrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Anti-inflammatory Activity

1-Methyl-pyrazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX).[8][10]

Quantitative Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTarget/AssayActivityReference
9b, 9d, 9fAnti-inflammatory mediatorsActive[8]
2a, 2dTNF-α inhibitionActive[8]
3kCarrageenan-induced edemaComparable to indomethacin[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8]

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a specified time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological effects of 1-methyl-pyrazole derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

G cluster_synthesis Synthetic Workflow dicarbonyl 1,3-Dicarbonyl Compound knorr Knorr Pyrazole Synthesis dicarbonyl->knorr methylhydrazine Methylhydrazine methylhydrazine->knorr pyrazole_core 1-Methyl-Pyrazole Core knorr->pyrazole_core halo_pyrazole Halo-1-Methyl- Pyrazole pyrazole_core->halo_pyrazole suzuki Suzuki Coupling halo_pyrazole->suzuki boronic_acid Aryl Boronic Acid boronic_acid->suzuki final_compound Functionalized 1-Methyl-Pyrazole suzuki->final_compound

Caption: Synthetic workflow for 1-methyl-pyrazole derivatives.

G cluster_pathway Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras pyrazole_inhibitor 1-Methyl-Pyrazole Inhibitor pyrazole_inhibitor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Kinase inhibition by 1-methyl-pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological potency and selectivity of 1-methyl-pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring and any attached functionalities.[3]

  • Substitution at the 3 and 5-positions: For anticancer activity, the presence of specific aryl or heteroaryl groups at these positions is often critical for potent kinase inhibition. For instance, a biphenyl moiety has been shown to be more favorable than other aromatic systems for certain targets.[3] Hydrophobic groups can enhance interactions within the kinase active site.[3]

  • Substitution at the 4-position: This position is a key point for diversification. Functionalization at C4 can modulate solubility, cell permeability, and target engagement.

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine, can lead to potent dual inhibitors of multiple kinases.[3] The nature of substituents on the fused ring significantly influences the activity profile.[3]

Conclusion

1-Methyl-pyrazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry.[7] Their favorable drug-like properties, coupled with the accessibility of diverse synthetic methodologies, have enabled the development of potent modulators of various biological targets.[1][5] The extensive research into their anticancer and anti-inflammatory activities, supported by a growing body of quantitative data and a deepening understanding of their structure-activity relationships, continues to fuel the discovery of novel therapeutic agents based on this remarkable heterocyclic core.[3] The information presented in this technical guide underscores the significant potential of 1-methyl-pyrazole derivatives in addressing unmet medical needs.

References

Methodological & Application

High-Yield Synthesis of Pyrazole Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of pyrazole derivatives, a critical scaffold in modern drug discovery. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, leading to the development of numerous approved drugs.[1][2][3] This guide outlines robust synthetic methodologies, presents quantitative data for comparison, and illustrates key biological pathways and experimental workflows to facilitate the efficient discovery and development of novel pyrazole-based therapeutics.

Application Notes

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making it a "privileged scaffold" in medicinal chemistry.[2][4] The versatility of the pyrazole ring allows for a diverse range of substitutions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] Pyrazole derivatives are integral components of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and infectious diseases.[3][5] Notable examples of pyrazole-based drugs include Celecoxib, a selective COX-2 inhibitor for the treatment of arthritis, and Ruxolitinib, a JAK inhibitor used in the management of myelofibrosis.[2][4]

The continued interest in pyrazole derivatives for drug discovery necessitates the development of efficient and high-yielding synthetic methods. Key strategies that have emerged for the synthesis of these valuable compounds include the Knorr pyrazole synthesis, multicomponent reactions, and 1,3-dipolar cycloadditions. These methods offer advantages in terms of yield, regioselectivity, and substrate scope, making them highly amenable to the generation of compound libraries for high-throughput screening.

Key Synthetic Strategies and Quantitative Data

The selection of a synthetic route for pyrazole derivatives often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of prominent high-yield synthetic methods with reported quantitative data.

Synthetic MethodStarting MaterialsProduct TypeReported Yield (%)Reference
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds and HydrazinesSubstituted Pyrazoles/Pyrazolones79 - 95%[6][7]
Multicomponent Reaction Aldehydes, Malononitrile, Hydrazine Hydrate, and β-ketoestersPolysubstituted Pyranopyrazoles81 - 98%[8][9]
1,3-Dipolar Cycloaddition Nitrile imines and Alkenes/Alkynes1,3,5-Trisubstituted Pyrazolesup to 95%[1]
Microwave-Assisted Synthesis Ketene dithioacetals and HydrazinesTetra-substituted Pyrazoles68 - 90%[10]

Experimental Protocols

Detailed methodologies for the high-yield synthesis of pyrazole derivatives are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational work of Ludwig Knorr and subsequent optimizations.[11][12]

Materials:

  • Ethyl acetoacetate (β-ketoester)

  • Phenylhydrazine

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (6 mmol, 2.0 eq).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl acetoacetate is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • Determine the mass and calculate the percent yield of the product.

  • Characterize the purified product by melting point determination and ¹H NMR spectroscopy.

Expected Yield: 79%[7]

Protocol 2: Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol outlines a general procedure for a one-pot, three-component synthesis of pyrazole derivatives.[13]

Materials:

  • A cyclic β-diketone (e.g., dimedone, 1.0 mmol)

  • An arylglyoxal (1.0 mmol)

  • An arylhydrazine (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Dimethylformamide (DMF)

  • Reaction vessel with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vessel, add the cyclic β-diketone (1.0 mmol), arylglyoxal (1.0 mmol), arylhydrazine (1.0 mmol), and a catalytic amount of p-TsOH in dimethylformamide (DMF).

  • Heat the reaction mixture at 70°C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general method for the synthesis of pyrazoles via a 1,3-dipolar cycloaddition reaction.[1][14]

Materials:

  • A sydnone (e.g., 3-aryl-sydnone, 5 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (6 mmol)

  • Toluene or xylene

  • Reaction vessel with reflux condenser

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a reaction vessel, dissolve the sydnone (5 mmol) and dimethyl acetylenedicarboxylate (DMAD, 6 mmol) in 20 mL of toluene.

  • Reflux the reaction mixture for 8 hours.

  • After cooling to room temperature, remove the solvent in vacuo using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol or ethanol) to obtain the pure pyrazole derivative.

  • Dry the purified product and characterize it by spectroscopic techniques.

Expected Yield: 71-80%[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-based drugs and a general experimental workflow for their discovery and development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation start Starting Materials synthesis High-Yield Synthesis (e.g., Knorr, Multicomponent) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization purity Purity Assessment (HPLC, etc.) characterization->purity in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) purity->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Experimental workflow for pyrazole derivative drug discovery.

cox2_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2

Caption: Celecoxib inhibition of the COX-2 signaling pathway.[15]

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK (Janus Kinase) receptor->jak Activation stat STAT (Signal Transducer and Activator of Transcription) jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression (Proliferation, Inflammation) nucleus->gene_expression ruxolitinib Ruxolitinib (Pyrazole Derivative) ruxolitinib->jak

Caption: Ruxolitinib inhibition of the JAK-STAT signaling pathway.[16][17]

References

Application Notes and Protocols for the Quantification of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol in various matrices. The methods described herein are based on established analytical techniques for structurally similar pyrazole derivatives and are intended to serve as a comprehensive guide for assay development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is essential for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing robust and sensitive quantification. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as an alternative approach.

Analytical Methods and Comparative Data

A summary of the quantitative data for the proposed analytical methods is presented in Table 1. These values are representative for pyrazole-containing compounds and should be validated for the specific matrix and instrumentation used.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL10 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%97.8 - 103.1%
Precision (% RSD) < 2.0%< 1.5%< 3.0%

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

3.1.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (88%)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution can be optimized, for example, starting at 10% B, increasing to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)

3.1.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System (C18 Column) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC UV_Detector UV Detector (220 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

4.1.1. Reagents and Materials

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., d4-2-(1-methyl-1H-pyrazol-4-yl)ethanol

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.1.2. LC-MS/MS Conditions

  • LC Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition for the analyte could be m/z 127.1 -> 96.1.

4.1.3. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • The supernatant can be directly injected or further purified by SPE.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration

LC-MS/MS sample preparation and analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be an alternative for the analysis of this compound, particularly after derivatization to improve its volatility and chromatographic behavior.

Experimental Protocol

5.1.1. Reagents and Materials

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

5.1.2. GC-MS Conditions

  • GC Column: Mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

5.1.3. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate to the dried residue.

  • Heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

Logical Relationship of Derivatization and Analysis

GCMS_Logic Analyte Analyte in Sample Matrix Extraction Liquid-Liquid Extraction Analyte->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Volatile_Analyte Volatile Analyte Derivative Derivatization->Volatile_Analyte GCMS_Analysis GC-MS Analysis Volatile_Analyte->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Logical flow for GC-MS analysis including derivatization.

Method Validation

All analytical methods used for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For high-throughput analysis in biological fluids, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity. The HPLC-UV method is a cost-effective alternative for less complex samples, while GC-MS offers another option, particularly when derivatization can enhance analyte stability and chromatographic performance. Proper method validation is crucial to ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for N-Methylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The regioselective methylation of the pyrazole ring is a critical step in the synthesis of many pharmaceutical agents. This document provides detailed experimental procedures for the N-methylation of pyrazole rings, focusing on a modern and highly regioselective method, alongside data on traditional approaches.

Overview of N-Methylation Strategies

The N-methylation of pyrazoles can be challenging due to the presence of two adjacent nitrogen atoms, which can lead to the formation of regioisomers (N1 and N2 methylation). Traditional methods often employ methyl halides or dimethyl sulfate, which can result in poor selectivity.[1] More recent advancements have introduced sterically bulky masked methylating reagents to enhance regioselectivity.[1][2][3][4][5]

This guide will focus on a highly N1-selective protocol using α-halomethylsilanes.

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using α-Halomethylsilanes

This protocol is based on a method utilizing sterically bulky α-halomethylsilanes as masked methylating reagents, which significantly improves the N1-selectivity of the methylation process.[2][4][5] The procedure involves two main steps: N-alkylation with the silyl reagent followed by protodesilylation.

Materials:

  • Substituted pyrazole

  • (Chloromethyl)triisopropoxysilane

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Dimethyl sulfoxide (DMSO)

  • Tetra-n-butylammonium fluoride (TBAF)

  • Water (H₂O)

  • Isopropyl acetate (i-PrOAc)

  • Heptanes

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • 20 mL vial with a screw cap

  • Magnetic stir bar and stirrer hotplate

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

Step 1: N-Alkylation [6]

  • To a 20 mL screw-cap vial containing a magnetic stir bar, add the substituted pyrazole (1.0 equiv.).

  • Add dimethyl sulfoxide (DMSO) to the vial.

  • Add potassium bis(trimethylsilyl)amide (KHMDS) solution (1.5 equiv.) to the reaction mixture.

  • Place the vial in a preheated aluminum block at 60 °C and stir for 30 minutes.

  • To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv.).

  • Continue stirring the reaction at 60 °C. The reaction progress can be monitored by HPLC. The formation of the silylated intermediate is typically complete within 2 hours.[1][4]

Step 2: Protodesilylation [4][6]

  • After the N-alkylation is complete, add water (H₂O) and tetra-n-butylammonium fluoride (TBAF) (2.0 equiv.) to the reaction mixture.

  • Continue stirring at 60 °C for approximately 4 hours or until the protodesilylation is complete, as monitored by HPLC.[4]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove DMSO.

  • Extract the product with a suitable organic solvent such as isopropyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of isopropyl acetate in heptanes as the eluent.[6]

Analysis:

  • The N1/N2 product ratio can be determined by ¹H-NMR spectroscopy or HPLC analysis.[6]

  • Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Data Presentation

The following table summarizes the quantitative data for the N1-selective methylation of various pyrazole substrates using the α-halomethylsilane method, demonstrating its high efficiency and selectivity.

EntrySubstrateProductN1:N2 RatioYield (%)
13-(4-fluorophenyl)-1H-pyrazole3-(4-fluorophenyl)-1-methyl-1H-pyrazole>99:164[6]
23-phenyl-1H-pyrazole1-methyl-3-phenyl-1H-pyrazole>99:158[6]
33-(p-tolyl)-1H-pyrazole1-methyl-3-(p-tolyl)-1H-pyrazole>99:148[4]
44-bromo-3-phenyl-1H-pyrazole4-bromo-1-methyl-3-phenyl-1H-pyrazole93:772[6]
54-bromo-3-(p-tolyl)-1H-pyrazole4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole93:767[6]

Table 1: Regioselectivity and yields for the N-methylation of various pyrazole substrates.

For comparison, traditional methylation of 3,5-dimethyl-1H-pyrazole using different bases and solvents is presented below.

EntryBaseSolventYield (%)
1K₂CO₃DMFLow[7]
2Na₂CO₃DMF18[7]
3NaOH--
4NaHDMF55[7]
5K-tert-butoxideTHF78[7]

Table 2: Yields for the methylation of 3,5-dimethyl-1H-pyrazole under various traditional conditions.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_alkylation N-Alkylation cluster_desilylation Protodesilylation cluster_purification Work-up & Purification cluster_analysis Analysis start Start: Substituted Pyrazole reagents Add DMSO and KHMDS start->reagents heat1 Heat to 60°C for 30 min reagents->heat1 add_silane Add (Chloromethyl)triisopropoxysilane heat1->add_silane react_alkylation React at 60°C (approx. 2h) add_silane->react_alkylation add_tba Add H₂O and TBAF react_alkylation->add_tba react_desilylation React at 60°C (approx. 4h) add_tba->react_desilylation workup Aqueous Work-up react_desilylation->workup extraction Extract with i-PrOAc workup->extraction purify Flash Chromatography extraction->purify end_product Final Product: N1-Methylated Pyrazole purify->end_product analysis Characterize by HPLC, NMR, HRMS end_product->analysis

Caption: Experimental workflow for the N1-selective methylation of pyrazoles.

reaction_mechanism cluster_step1 Step 1: N-Alkylation (N1 Selective) cluster_step2 Step 2: Protodesilylation pyrazole Pyrazole Anion intermediate Silylated Pyrazole Intermediate pyrazole->intermediate KHMDS, DMSO, 60°C silane α-Halomethylsilane (Sterically Bulky) silane->intermediate product N1-Methylated Pyrazole intermediate->product 60°C fluoride Fluoride Source (TBAF) + H₂O fluoride->product

Caption: Reaction mechanism for N1-selective methylation and protodesilylation.

References

Application of Pyrazole Compounds in Agrochemical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, a class of five-membered heterocyclic compounds, have emerged as a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical structure allows for extensive modifications, leading to a diverse range of derivatives with potent fungicidal, insecticidal, and herbicidal properties.[1][2] This document provides a comprehensive overview of the application of pyrazole compounds in agrochemical formulations, including detailed experimental protocols, quantitative bioactivity data, and visual representations of their mechanisms of action.

I. Pyrazole-Based Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens by disrupting the mitochondrial respiratory chain.[1]

Quantitative Bioactivity Data: Pyrazole Fungicides
Compound IDTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Reference
B6 Rhizoctonia solani0.23Thifluzamide0.20[3]
11o Rhizoctonia solani0.14Carbendazim0.34[4]
11m Fusarium graminearum0.27Carbendazim0.57[4]
11g Botrytis cinerea0.52Penthiopyrad0.83[4]
7 Rhizoctonia solani0.034Bixafen0.043[5]
12 Rhizoctonia solani0.021Bixafen0.043[5]
1v Fusarium graminearum0.0530 (µM)Pyraclostrobin-[6]
1t Fusarium graminearum0.0735 (µM)Pyraclostrobin-[6]
10d Gaeumannomyces graminis var. triticiInhibition of 100% at 16.7 µg/mLPyraclostrobinInhibition of 100% at 16.7 µg/mL[7]
10e Gaeumannomyces graminis var. triticiInhibition of 94.0% at 16.7 µg/mLPyraclostrobinInhibition of 100% at 16.7 µg/mL[7]
A1 Rhizoctonia solani0.0214 (mg/L)Fluxapyroxad0.0237 (mg/L)[8]
A13 Rhizoctonia solani0.0189 (mg/L)Fluxapyroxad0.0237 (mg/L)[8]
A18 Rhizoctonia solani0.0173 (mg/L)Fluxapyroxad0.0237 (mg/L)[8]
D1 Phomopsis sp.16.9Azoxystrobin50.7[9]
J13 Phytophthora capsici6.29Azoxystrobin96.5[10]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol is adapted from methodologies described for testing pyrazole analogues.[6][7]

1. Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of test compound in DMSO (e.g., 10 mg/mL)

  • Sterile Petri dishes (9 cm diameter)

  • Mycelial plugs (5 mm diameter) of the target fungus, cut from the edge of an actively growing culture

  • Positive control (e.g., Pyraclostrobin)

  • Negative control (DMSO)

  • Incubator

2. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the PDA medium to approximately 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). For the negative control, add the same volume of DMSO. Prepare a positive control plate with a known fungicide.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each PDA plate with a 5 mm mycelial plug of the target fungus.

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28 °C) until the mycelial growth in the negative control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where:

    • C = average diameter of the fungal colony in the negative control

    • T = average diameter of the fungal colony in the treatment

9. Data Analysis: To determine the EC50 value, test a range of concentrations and use statistical software to perform a probit analysis or log-logistic regression of the inhibition data.

Signaling Pathway: Inhibition of Succinate Dehydrogenase (Complex II)

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate oxidizes to Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol reduces to Succinate Succinate Succinate->ComplexII enters Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII ComplexIII Complex III Ubiquinol->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase electron transport ATP ATP ATP_Synthase->ATP generates Pyrazole_Fungicide Pyrazole Fungicide (SDHI) Pyrazole_Fungicide->Block Block->ComplexII  Inhibits

Caption: Mechanism of action of pyrazole SDHI fungicides.

II. Pyrazole-Based Insecticides

Phenylpyrazole insecticides, such as fipronil, are broad-spectrum insecticides that act on the central nervous system of insects.[11] Another class of pyrazole insecticides functions by inhibiting mitochondrial electron transport.

Quantitative Bioactivity Data: Pyrazole Insecticides
Compound IDTarget InsectLC50 (µg/mL or mg/L)Reference CompoundLC50 (µg/mL or mg/L)Reference
3f Termites0.001 (µg/mL)Fipronil0.038 (µg/mL)[12]
3d Termites0.006 (µg/mL)Fipronil0.038 (µg/mL)[12]
6h Locusts47.68 (µg/mL)Fipronil63.09 (µg/mL)[12]
3b Locusts100.00 (µg/mL)Fipronil63.09 (µg/mL)[12]
7g Plutella xylostella5.32 (mg/L)Indoxacarb5.01 (mg/L)[13]
7g Spodoptera exigua6.75 (mg/L)Indoxacarb-[13]
7g Spodoptera frugiperda7.64 (mg/L)Indoxacarb-[13]
12 Bemisia tabaci205.64 (ppm)Acetamiprid94.50 (ppm)[9]
13 Bemisia tabaci194.34 (ppm)Acetamiprid94.50 (ppm)[9]
7 Culex pipiens (lab strain)180.35 (µg/mL)--[14]
5 Culex pipiens (lab strain)222.87 (µg/mL)--[14]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This protocol is a general guide for testing the efficacy of pyrazole insecticides against lepidopteran pests.[13]

1. Materials:

  • Test compound solutions at various concentrations in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).

  • Fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella).

  • Petri dishes lined with filter paper.

  • Third-instar larvae of the target insect.

  • Positive control (e.g., Indoxacarb).

  • Negative control (solvent and surfactant solution).

2. Procedure:

  • Prepare a series of dilutions of the test compound.

  • Dip fresh host plant leaves into the test solutions for approximately 10-30 seconds.

  • Allow the leaves to air-dry completely.

  • Place one treated leaf in each Petri dish.

  • Introduce a set number of third-instar larvae (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 1 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

  • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the negative control.

9. Data Analysis: Determine the LC50 values by subjecting the mortality data to probit analysis.

Signaling Pathway: Phenylpyrazole Insecticide Action on GABA-gated Chloride Channels

GABA_Pathway cluster_neuron Insect Neuron Synapse GABA_Receptor GABA-gated Chloride Channel Chloride_Ion Cl- GABA_Receptor->Chloride_Ion opens channel for Hyperexcitation Hyperexcitation (Paralysis and Death) GABA_Receptor->Hyperexcitation leads to GABA GABA GABA->GABA_Receptor binds to Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Ion->Hyperpolarization influx causes Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->Block Block->GABA_Receptor  Blocks

Caption: Phenylpyrazole insecticides block GABA-gated chloride channels.

III. Pyrazole-Based Herbicides

Pyrazole derivatives are effective as herbicides, primarily by inhibiting key enzymes in plant biosynthetic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[9][15]

Quantitative Bioactivity Data: Pyrazole Herbicides
Compound IDTarget WeedEC50 (µg/mL) or Inhibition (%)Application RateReference
3-1 Echinochloa crusgalli64.32-[11]
3-1 Cyperus iria65.83-[11]
3-1 Dactylis glomerata62.42-[11]
3-7 Dactylis glomerata59.41-[11]
6l Brassica campestris100% inhibition200 µg/mL[16]
5n Barnyard grassGood activity0.05 mmol m⁻²[17]
5o Barnyard grassGood activity0.05 mmol m⁻²[17]
Z21 Echinochloa crusgalli69.6% root inhibition150 g ai/ha[18]
A1, A3, A4, etc. Chenopodium serotinumExcellent activity37.5 g ha⁻¹[19]
6a, 6c Digitaria sanguinalis50-60% inhibition150 g a.i./hm²[20]
Experimental Protocol: Herbicidal Activity Screening (Post-emergence)

This protocol is a generalized procedure for evaluating the post-emergence herbicidal activity of pyrazole compounds.[11][20]

1. Materials:

  • Test compound solutions at various concentrations in a suitable solvent (e.g., acetone) with a surfactant.

  • Pots containing soil and the target weed species grown to the 2-3 leaf stage.

  • Spray chamber or hand sprayer.

  • Positive control (e.g., a commercial herbicide with a similar mode of action).

  • Negative control (solvent and surfactant solution).

  • Greenhouse or growth chamber with controlled environmental conditions.

2. Procedure:

  • Prepare a range of concentrations of the test compound.

  • Arrange the pots with the target weeds in a randomized design.

  • Apply the test solutions, positive control, and negative control to the weeds using a sprayer, ensuring uniform coverage.

  • Transfer the treated plants to a greenhouse or growth chamber and maintain them under optimal growing conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • For a more quantitative assessment, harvest the above-ground biomass of the plants and determine the fresh or dry weight.

7. Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the GR50 (the concentration required to cause 50% growth reduction) using regression analysis.

Signaling Pathway: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD_Pathway cluster_chloroplast Plant Chloroplast Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Bleaching & Plant Death Plastoquinone->Bleaching leads to Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Pyrazole_Herbicide Pyrazole Herbicide (HPPD Inhibitor) Pyrazole_Herbicide->Block Block->HPPD  Inhibits

Caption: HPPD inhibition by pyrazole herbicides disrupts carotenoid biosynthesis.

IV. Synthesis of Pyrazole Compounds

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

Experimental Protocol: Knorr-Type Pyrazole Synthesis

This is a generalized protocol for the synthesis of a 1,3,5-substituted pyrazole.[1]

1. Materials:

  • 1,3-Diketone (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with a condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

2. Procedure:

  • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.

Experimental Workflow: Discovery of New Pyrazole Agrochemicals

Agrochem_Discovery_Workflow Start Target Identification (e.g., Enzyme, Receptor) Design Lead Compound Design (e.g., based on Pyrazole Scaffold) Start->Design Synthesis Chemical Synthesis (e.g., Knorr Synthesis) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Bioassays (Fungicidal, Insecticidal, Herbicidal) Purification->Screening Hit_Ident Hit Identification (Active Compounds) Screening->Hit_Ident Hit_Ident->Design Inactive Optimization Lead Optimization (Structure-Activity Relationship) Hit_Ident->Optimization Active Optimization->Synthesis In_Vivo In Vivo Testing (Greenhouse, Field Trials) Optimization->In_Vivo Formulation Formulation Development In_Vivo->Formulation End Agrochemical Product Formulation->End

Caption: A logical workflow for the discovery of new pyrazole agrochemicals.

References

Application Note: Chromatographic Purification of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-methyl-1H-pyrazol-4-yl)ethanol is a heterocyclic alcohol of interest in pharmaceutical research and drug development due to the prevalence of the pyrazole moiety in biologically active compounds. Efficient purification of this intermediate is crucial for the synthesis of high-purity final products. This application note provides a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase. The method is designed to be a starting point for optimization and can be adapted based on the specific impurity profile of the crude material.

Principle of Separation

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase, in this case, silica gel, and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases.[1] Silica gel is a polar adsorbent, and compounds with higher polarity will have a stronger interaction with the stationary phase, resulting in slower elution compared to less polar compounds.[2] By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with varying polarities can be effectively achieved.[3]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound on a laboratory scale.

Materials and Equipment
  • Stationary Phase: Silica gel (flash chromatography grade, 40-63 µm particle size)

  • Crude Sample: this compound

  • Solvents (HPLC grade):

    • n-Hexane

    • Ethyl acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Apparatus:

    • Glass chromatography column

    • Solvent reservoir

    • Flow controller/air or nitrogen source

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., Hexane:EtOAc mixtures from 9:1 to 1:1, or DCM:MeOH mixtures from 99:1 to 9:1).

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system is one that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from impurities.

Column Packing
  • Select an appropriately sized chromatography column based on the amount of crude material to be purified.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:EtOAc 9:1).

  • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the packed silica gel.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed bed. Ensure the solvent level does not drop below the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent in which it is readily soluble.

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

Elution
  • Carefully add the initial mobile phase to the top of the column.

  • Apply gentle pressure (air or nitrogen) to the top of the column to begin the elution process.

  • Collect fractions in test tubes or a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If a gradient elution is required to elute the target compound, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of EtOAc in Hexane or MeOH in DCM). A stepwise or linear gradient can be employed.[4]

Product Isolation
  • Combine the fractions containing the pure this compound, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following tables provide a hypothetical example of data that could be generated during the purification process.

Table 1: TLC Analysis of Crude this compound

Mobile Phase (Hexane:EtOAc)Rf of Target CompoundRf of Major Impurity ARf of Major Impurity B
9:10.100.250.05
7:30.350.600.15
1:10.600.850.40

Based on this data, a gradient elution starting with Hexane:EtOAc (9:1) and gradually increasing to Hexane:EtOAc (7:3) would be a suitable strategy.

Table 2: Summary of Chromatographic Purification Parameters

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Column Dimensions40 mm x 300 mm
Crude Sample Amount5.0 g
Initial Mobile PhaseHexane:EtOAc (9:1)
Final Mobile PhaseHexane:EtOAc (7:3)
Elution TypeStep Gradient
Fractions Collected20 mL each
Fractions with Pure Product15-25
Yield of Pure Product4.2 g (84%)
Purity (by HPLC)>98%

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows and logical relationships in the chromatographic purification process.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Mobile Phase ColumnPacking Column Packing with Silica Gel Slurry TLC->ColumnPacking Informs mobile phase choice SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Gradient Elution SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identifies pure fractions Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Product Evaporation->FinalProduct

Caption: Experimental workflow for the chromatographic purification of this compound.

gradient_elution_logic Start Start Elution LowPolarity Low Polarity Mobile Phase (e.g., 9:1 Hexane:EtOAc) Start->LowPolarity EluteNonPolar Elute Non-Polar Impurities LowPolarity->EluteNonPolar HighPolarity High Polarity Mobile Phase (e.g., 7:3 Hexane:EtOAc) EluteTarget Elute Target Compound HighPolarity->EluteTarget ElutePolar Elute Polar Impurities HighPolarity->ElutePolar EluteNonPolar->HighPolarity Increase Polarity EluteTarget->HighPolarity Maintain or Increase Polarity

Caption: Logical flow of a gradient elution strategy for separation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol, a key intermediate for researchers in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and efficient method is the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde. This starting material is commercially available or can be synthesized via the Vilsmeier-Haack reaction on 1-methylpyrazole. The aldehyde is then reduced to the corresponding alcohol using a suitable reducing agent.

Q2: What are the most critical parameters to control during the reduction step?

The most critical parameters for the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde are the choice of reducing agent, reaction temperature, and solvent. The temperature should be kept low, especially during the addition of the reducing agent, to minimize side reactions. The solvent must be anhydrous to prevent quenching of the reducing agent.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The disappearance of the starting material (aldehyde) and the appearance of the product spot (alcohol) indicate the reaction's progression. The spots can be visualized under a UV lamp or by using an iodine chamber.

Q4: What are the expected side products in this synthesis?

Potential side products can arise from over-reduction, especially if a very strong reducing agent is used, or from reactions with impurities in the starting material. If the starting aldehyde contains unreacted reagents from its synthesis (e.g., phosphorus oxychloride from a Vilsmeier-Haack reaction), these can lead to undesired byproducts. Incomplete reaction will leave unreacted starting material.

Q5: What is the best method for purifying the final product?

Purification is typically achieved through silica gel column chromatography.[1] The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane is generally effective. Alternatively, crystallization can be employed if a suitable solvent system is found.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded reducing agent. 2. Presence of water in the solvent or on glassware. 3. Reaction temperature is too low, leading to a slow or stalled reaction. 4. Incorrect stoichiometry of reagents.1. Use a fresh bottle of the reducing agent or test its activity on a known substrate. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Allow the reaction to warm to room temperature after the initial addition of the reducing agent and monitor by TLC. 4. Carefully re-check the molar equivalents of all reagents.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of the product or starting material.1. Increase the reaction time or add a slight excess of the reducing agent. 2. Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). Ensure the reaction temperature is controlled. 3. Analyze the side products by techniques like LC-MS or NMR to identify them and adjust reaction conditions accordingly.
Difficulty in Isolating the Product 1. The product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is Contaminated with Triphenylphosphine Oxide (if a Wittig-type reaction was used to prepare an intermediate) Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate due to its polarity.1. Optimize the chromatography conditions, potentially using a different solvent system. 2. Precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or pentane to the crude product and filtering.

Experimental Protocols

Protocol 1: Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde using Sodium Borohydride

This protocol describes a common method for the synthesis of this compound.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous methanol or ethanol (approximately 10 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding acetone dropwise until gas evolution ceases.

    • Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a pure compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Sodium Borohydride (NaBH₄)Methanol0 to RT285-95Mild and selective. Easy workup.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 to RT190-98Highly reactive, requires strict anhydrous conditions and careful quenching.
Diisobutylaluminium Hydride (DIBAL-H)Anhydrous Toluene-78 to RT380-90Can be more selective but requires lower temperatures.

Visualizations

experimental_workflow start Start reagents Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous methanol start->reagents cooling Cool to 0°C reagents->cooling addition Add Sodium Borohydride (portion-wise) cooling->addition reaction Stir at Room Temperature (1-2 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, and Dry monitoring->workup Reaction Complete purification Silica Gel Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Degraded Reagents? issue->cause1 cause2 Presence of Water? issue->cause2 cause3 Incorrect Temperature? issue->cause3 solution1 Use fresh reducing agent cause1->solution1 solution2 Use anhydrous solvent and dry glassware cause2->solution2 solution3 Allow reaction to warm to room temperature cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

Side-product formation in the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a two-step synthesis. The first step involves the synthesis of the precursor, ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This is followed by the reduction of the ester to the desired alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: How can I synthesize the precursor, ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

There are two primary methods for synthesizing the pyrazole ring of the precursor:

  • Method A: From Ethyl 2-cyano-3-ethoxyacrylate: This method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine. The reaction proceeds via a cyclization to form the pyrazole ring.

  • Method B: Knorr Pyrazole Synthesis: This classic method involves the condensation of a β-ketoester, such as ethyl 4-ethoxy-2-oxobutanoate, with methylhydrazine.

Q3: What are the potential side-products in the synthesis of the precursor, ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

  • Using Method A: Incomplete cyclization can lead to open-chain intermediates as impurities.

  • Using Method B (Knorr Synthesis): A common issue is the formation of a regioisomeric pyrazole. The reaction of an unsymmetrical β-ketoester with methylhydrazine can lead to the formation of ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate as a side-product. The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature.[1][2]

Q4: What are the common side-products in the final reduction step to this compound?

The primary side-products in the LiAlH₄ reduction of ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate are:

  • 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: This is a result of incomplete reduction of the ester. Aldehydes are intermediates in the reduction of esters to alcohols.[3]

  • Unreacted Starting Material: If the reaction is not driven to completion, the starting ester will remain as an impurity.

Q5: How can I minimize the formation of the aldehyde side-product during the reduction?

To minimize the formation of the aldehyde, ensure that a sufficient excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point at which all the starting ester has been consumed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reduction - Increase the molar excess of LiAlH₄. - Extend the reaction time. - Ensure the reaction is performed under anhydrous conditions, as moisture will quench the LiAlH₄.[4] - Monitor the reaction progress by TLC until the starting ester spot disappears.
Side-Product Formation - Optimize the synthesis of the precursor to minimize isomeric impurities. - Purify the precursor ester before the reduction step.
Product Loss During Work-up - Be cautious during the quenching of excess LiAlH₄ to avoid product degradation. - Ensure efficient extraction of the product from the aqueous layer.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Source Troubleshooting and Purification
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Starting Material) Incomplete reduction.- Repeat the reduction with fresh LiAlH₄. - Purify the final product using column chromatography.
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde Incomplete reduction.- Drive the reduction to completion by adding more LiAlH₄ or increasing the reaction time. - The aldehyde can be removed by column chromatography.
Isomeric Alcohol (2-(1-methyl-1H-pyrazol-3-yl)ethanol) Isomeric impurity in the precursor ester from the Knorr synthesis.- Optimize the Knorr synthesis to favor the desired regioisomer. - Purify the precursor ester by chromatography before reduction. - The isomeric alcohols may be separable by careful column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Method A)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol.

  • Addition of Methylhydrazine: Slowly add methylhydrazine to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).[5]

  • Addition of Ester: Dissolve ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.[6]

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Troubleshooting Summary for Side-Product Formation

Side-Product Synthetic Step Primary Cause Recommended Action
Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetatePrecursor Synthesis (Knorr)Lack of regioselectivityOptimize reaction conditions (solvent, temperature); purify precursor.
2-(1-methyl-1H-pyrazol-4-yl)acetaldehydeReductionIncomplete reductionUse excess LiAlH₄; ensure complete reaction.
Unreacted Starting EsterReductionIncomplete reactionIncrease reaction time/temperature; use sufficient LiAlH₄.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_reduction Reduction Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Precursor_Ester Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Ethyl 2-cyano-3-ethoxyacrylate->Precursor_Ester Methylhydrazine Methylhydrazine Methylhydrazine->Precursor_Ester Final_Product This compound Precursor_Ester->Final_Product LiAlH₄, THF LiAlH4 LiAlH4

Caption: Synthetic pathway for this compound.

Side_Product_Formation Start Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Reduction Reduction with LiAlH₄ Start->Reduction Desired_Product This compound Reduction->Desired_Product Complete Reduction Side_Product_1 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde Reduction->Side_Product_1 Incomplete Reduction Side_Product_2 Unreacted Starting Material Reduction->Side_Product_2 Incomplete Reaction

Caption: Side-product formation during the reduction step.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product by NMR/LC-MS Start->Check_Purity Identify_Impurity Identify major impurities Check_Purity->Identify_Impurity Incomplete_Reduction Incomplete Reduction? Identify_Impurity->Incomplete_Reduction Isomeric_Impurity Isomeric Impurity? Identify_Impurity->Isomeric_Impurity Incomplete_Reduction->Isomeric_Impurity No Optimize_Reduction Optimize reduction conditions Incomplete_Reduction->Optimize_Reduction Yes Purify_Precursor Purify precursor ester Isomeric_Impurity->Purify_Precursor Yes Column_Chromatography Purify final product by column chromatography Isomeric_Impurity->Column_Chromatography No Optimize_Reduction->Column_Chromatography Purify_Precursor->Column_Chromatography

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation and C-H functionalization of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Alkylation of Pyrazoles

Question 1: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity for the desired isomer?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge due to the similar reactivity of the two nitrogen atoms.[1][2] The outcome of the reaction is influenced by a combination of steric, electronic, and reaction conditions. Here are key factors to consider and optimize:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming alkyl group will preferentially react with the more accessible nitrogen. Similarly, using a bulkier alkylating agent can enhance selectivity for the less hindered position.[3] For instance, employing sterically demanding α-halomethylsilanes as alkylating agents has been shown to significantly favor N1-alkylation, achieving regioisomeric ratios of 92:8 to >99:1.[4]

  • Solvent Choice: The polarity and nature of the solvent play a crucial role.[3]

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used and can influence selectivity.[1][3] For example, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3]

    • Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically improve regioselectivity in pyrazole formation, which can be extrapolated to alkylation strategies.[5][6]

  • Choice of Base and Counter-ion: The base used to deprotonate the pyrazole is critical.[1]

    • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are common and often provide good results. The size of the alkali metal cation can influence the coordination with the pyrazolate anion and thus direct the alkylation.[1]

    • Hydride Bases (e.g., NaH): In some cases, switching to a stronger, non-coordinating base like sodium hydride can prevent the formation of regioisomeric mixtures.[1][3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially directing alkylation to the other nitrogen.

Troubleshooting Workflow for N-Alkylation Regioselectivity:

start Mixture of N1/N2 Isomers Obtained sterics Analyze Steric Factors - Bulky pyrazole substituent? - Bulky alkylating agent? start->sterics solvent Modify Solvent System - Switch to polar aprotic (DMF, DMSO)? - Try fluorinated alcohols (TFE, HFIP)? sterics->solvent If sterics are not dominant end Improved Regioselectivity sterics->end Use bulky agent/substrate base Change the Base - Switch between K2CO3 and NaH? - Consider cation size (e.g., Cs2CO3)? solvent->base If solvent change is ineffective solvent->end Optimal solvent found temp Optimize Temperature - Lower temperature to enhance selectivity? base->temp If base change is ineffective base->end Optimal base found temp->end Optimal temperature found

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Question 2: My N-alkylation reaction is giving a low yield. What are the potential causes and solutions?

Answer:

Low yields in pyrazole N-alkylation can stem from several factors, including suboptimal reaction conditions, reagent quality, and side reactions.[3] Here is a systematic approach to improving your yield:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is running at the optimal temperature. Some reactions require heating (e.g., reflux in acetonitrile), while others may proceed at room temperature.[1][7] A systematic temperature screen can identify the ideal conditions.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of products or starting materials.[7]

  • Reagent Stoichiometry and Quality:

    • Base: Ensure the correct stoichiometry of the base is used (typically 1.5-2.0 equivalents).[7] The base should be fresh and anhydrous, especially when using hydrides like NaH.

    • Alkylating Agent: Use a slight excess of the alkylating agent (1.0-1.2 equivalents).[7] The purity of the alkylating agent is also critical.

    • Solvent: Use anhydrous solvents, as water can quench the base and the pyrazolate anion.

  • Alternative Methodologies:

    • Phase-Transfer Catalysis (PTC): PTC can be a high-yielding method, particularly under solvent-free conditions, and often simplifies the work-up process.[3]

    • Acid-Catalyzed Methods: For certain substrates, acid-catalyzed alkylation can be an effective alternative to base-mediated protocols.[7]

Table 1: Effect of Reaction Conditions on N-Alkylation of Acetyl-CF₃-pyrazole [1]

EntryBaseSolventTemperatureN1:N2 Ratio
1K₂CO₃MeCNReflux1:1
2NaHDMFRoom TempSelective for one isomer

Data extracted from a study on the N-alkylation of acetyl-CF₃-pyrazole, demonstrating the significant impact of the base and solvent system on regioselectivity.[1]

C-H Functionalization of Pyrazoles

Question 3: How can I control the regioselectivity of C-H functionalization on the pyrazole ring?

Answer:

Direct C-H functionalization offers an efficient way to elaborate the pyrazole core without pre-functionalization.[8] However, controlling which C-H bond reacts (C3, C4, or C5) is a significant challenge. The regioselectivity is primarily governed by the directing group and the catalytic system employed.

  • Directing Groups: A directing group installed on the pyrazole nitrogen can orchestrate the regioselectivity of the C-H activation step.

    • N1-Substituent as Directing Group: Many methods utilize a directing group on the N1 nitrogen to guide the metal catalyst to the C5 position.

    • Switchable Directing Groups: The use of a "switchable" directing group, such as a tetrahydropyranyl (THP) group, allows for sequential functionalization. For example, an N-THP pyrazole can be lithiated at the C5 position. After functionalization, the THP group can be moved to the other nitrogen, enabling subsequent functionalization at the C3 position.[9]

  • Catalyst and Ligand Control: In the absence of a strong directing group, the choice of transition metal catalyst and ligands is paramount.

    • Palladium Catalysis: Palladium catalysts are widely used for C-H arylation. The regioselectivity can sometimes be influenced by the solvent. For instance, direct arylation at the β-position (C4) of N-substituted pyrazoles has been achieved using a ligand-free palladium catalyst in a protic solvent like 2-ethoxyethanol, which is proposed to enhance the acidity of the C4-H bond.[10]

    • Rhodium Catalysis: Rhodium catalysts, often with a Cp* ligand, are effective for C-H activation and can be used with a pyrazole ring acting as the directing group for functionalization of a substituent.[10]

  • Inherent Reactivity: The intrinsic electronic properties of the pyrazole ring also influence reactivity. The C4 position is often the most nucleophilic and susceptible to electrophilic substitution, while C3 and C5 are targeted through metalation or directed C-H activation.[11]

Logical Flow for Regiocontrolled C-H Functionalization:

start Desired C-H Functionalization Site c5 Target: C5-Position start->c5 c4 Target: C4-Position start->c4 c3 Target: C3-Position start->c3 dg_c5 Use N1-Directing Group (e.g., Pyridyl, Amide) c5->dg_c5 electrophilic Electrophilic Substitution (e.g., Bromination) c4->electrophilic metalation Directed Metalation or Switchable Directing Group c3->metalation result_c5 C5-Functionalized Pyrazole dg_c5->result_c5 suzuki Followed by Cross-Coupling (e.g., Suzuki) electrophilic->suzuki result_c3 C3-Functionalized Pyrazole metalation->result_c3 result_c4 C4-Functionalized Pyrazole suzuki->result_c4

Caption: Strategies for achieving regioselective C-H functionalization at different positions of the pyrazole ring.

Key Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole [7]

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) to the stirred solution.

  • If using a carbonate base, stir the mixture at room temperature for 15-30 minutes. If using NaH, cool the mixture to 0 °C before the next step.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with water or saturated aq. NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Protocol 2: Regioselective C5-Arylation of an N-H Pyrazole via a Directing Group Strategy (Conceptual Outline)

This protocol is a conceptual summary based on transition-metal-catalyzed C-H activation principles.[12]

  • Protect the N1 position of the pyrazole with a suitable directing group (e.g., a picolinamide).

  • In a reaction vessel under an inert atmosphere, combine the N-protected pyrazole (1.0 eq), the aryl halide coupling partner (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable ligand (if required).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) and an appropriate solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter off the inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product via column chromatography.

  • Remove the directing group under appropriate conditions to yield the C5-arylated pyrazole.

For further detailed protocols and specific substrate scope, it is recommended to consult the primary literature cited.

References

Technical Support Center: Impurity Removal in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from pyrazole synthesis reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols for various purification methods, and quantitative data to aid in optimizing your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in pyrazole synthesis?

A1: Impurities in pyrazole synthesis can generally be categorized as follows:

  • Regioisomers: Particularly in syntheses using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (like the Knorr synthesis), the formation of two different pyrazole isomers is a common issue.[1] The regioselectivity can be influenced by steric and electronic factors of the substituents and the reaction conditions.[1]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives can remain in the crude product.[1][2] Hydrazine starting materials can also be a source of colored impurities.[2][3]

  • Side-Reaction Products: Incomplete cyclization can lead to stable intermediates like hydroxylpyrazolidines.[1] Other side reactions may also occur, consuming starting materials and reducing the yield of the desired pyrazole.[1]

  • Solvent and Reagents: Residual solvents, acids, or bases used in the reaction or work-up can contaminate the final product.

Q2: My reaction mixture has turned a deep yellow or red. What causes this and how can I remove the color?

A2: A deep yellow or red coloration is often observed in pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2][3] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[2][3]

To address this:

  • Neutralization: If using a hydrazine salt, adding a mild base such as sodium acetate can neutralize the acidity and lead to a cleaner reaction.[2][3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities arising from oxidation.[3]

  • Purification:

    • Washing: Washing the crude product with a non-polar solvent like toluene may help remove some colored impurities.[3]

    • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities. Be aware that this may also slightly reduce the yield of your desired product.[4]

Q3: How can I separate regioisomers of a pyrazole derivative?

A3: Separating regioisomers can be challenging due to their similar physical properties. The following methods can be effective:

  • Fractional Recrystallization: This technique can be successful if the regioisomers have sufficiently different solubilities in a specific solvent system. It involves multiple recrystallization steps to enrich one isomer progressively.[4]

  • Column Chromatography: This is a powerful method for separating isomers. Careful selection of the stationary phase (e.g., silica gel or alumina) and optimization of the eluent system are crucial for achieving good separation.[5]

  • Fractional Distillation: For volatile pyrazole isomers with a sufficient difference in boiling points, fractional distillation under vacuum can be an effective separation method.[5]

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[4]
The compound "oils out" instead of crystallizing. The compound is precipitating at a temperature above its melting point, or the solution is too concentrated.- Add a small amount of additional hot solvent.- Ensure the solution cools slowly at room temperature before placing it in an ice bath.[4]
The resulting crystals are impure. Impurities were co-precipitated or trapped in the crystal lattice.- Ensure the solution was fully dissolved before cooling.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.[4]
Low yield of recovered crystals. Too much solvent was used; the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4]
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds. Inappropriate mobile phase polarity or incorrect stationary phase.- Optimize the solvent system; a less polar mobile phase can improve separation.- Consider a different stationary phase (e.g., alumina instead of silica gel).[5]
Peak tailing. The compound is interacting too strongly with the stationary phase.- For basic compounds on silica gel, add a small amount of a modifier like triethylamine to the mobile phase.[5]
Low recovery of the compound. The compound is irreversibly adsorbed onto the column.- Use a more polar mobile phase to elute the compound.- For acidic or basic compounds, consider a stationary phase with a different pH characteristic.[5]
Compound is not stable on silica gel. The acidic nature of silica gel is causing decomposition.- Deactivate the silica gel with a base like triethylamine.- Use an alternative stationary phase such as alumina or florisil.[6]

Quantitative Data

Table 1: Physical Properties of Common Methyl Pyrazole Isomers [5]

IsomerMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1-Methylpyrazole82.10127-128Liquid at RT
3-Methylpyrazole82.1020436.5
4-Methylpyrazole82.10205-20725
Note: Data compiled from various sources. Boiling and melting points can vary slightly based on purity and experimental conditions.

Table 2: Example of Rectification Efficiency for Dimethylpyrazole Isomers [5]

ParameterValue
Isomer Pair 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole
Relative Volatility (α) 1.78
Achievable Purity >99%
Number of Theoretical Plates (Calculated) 28
This data illustrates the potential of fractional distillation for separating isomers with sufficient boiling point differences.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is found to have a high-temperature coefficient of solubility for the pyrazole compound.[4]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding activated charcoal) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol is for the purification of a neutral pyrazole derivative using silica gel.

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure to begin the separation.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Liquid-Liquid Extraction

This general protocol can be used to separate a pyrazole product from water-soluble impurities.[7]

  • Setup: Place a separatory funnel in a ring stand and ensure the stopcock is closed.

  • Addition of Solutions: Add the aqueous solution containing the crude pyrazole product to the separatory funnel, followed by an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Mixing and Venting: Stopper the funnel, invert it, and gently shake, periodically opening the stopcock to release any pressure buildup.

  • Separation of Layers: Place the funnel back in the ring stand and allow the two layers to separate completely.

  • Draining the Layers: Remove the stopper and drain the lower (denser) layer through the stopcock. Pour the upper layer out through the top of the funnel.

  • Drying and Concentration: Dry the organic extract containing the pyrazole over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

Protocol 4: Vacuum Distillation

This protocol is suitable for the purification of volatile pyrazole derivatives.[5]

  • Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a magnetic stirrer or boiling chips in the distillation flask.

  • Initial Distillation: Apply a moderate vacuum and gently heat the flask to remove any low-boiling impurities.

  • Main Fraction Collection: Increase the vacuum to the desired level. Gradually increase the heating mantle temperature.

  • Collection: Collect the fraction that distills at the expected boiling point and pressure for the pure pyrazole.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow crude Crude Pyrazole Product recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography extraction Liquid-Liquid Extraction crude->extraction distillation Distillation crude->distillation pure_product Pure Pyrazole recrystallization->pure_product chromatography->pure_product extraction->pure_product distillation->pure_product

General Purification Workflow for Pyrazole Synthesis

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals low_yield Low Yield start->low_yield cause1 Not Supersaturated no_crystals->cause1 cause2 Cooling Too Fast Too Concentrated oiling_out->cause2 cause3 Co-precipitation impure_crystals->cause3 cause4 Too Much Solvent low_yield->cause4 solution1 Concentrate Solution Scratch Flask Add Seed Crystal cause1->solution1 solution2 Add More Hot Solvent Cool Slowly cause2->solution2 solution3 Wash Crystals Re-recrystallize cause3->solution3 solution4 Use Minimal Hot Solvent Cool Thoroughly cause4->solution4

Troubleshooting Guide for Pyrazole Recrystallization

troubleshooting_chromatography start Chromatography Issue poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery decomposition Decomposition on Column start->decomposition cause1 Incorrect Mobile/Stationary Phase poor_separation->cause1 cause2 Strong Analyte-Stationary Phase Interaction peak_tailing->cause2 cause3 Irreversible Adsorption low_recovery->cause3 cause4 Acidic Silica Gel decomposition->cause4 solution1 Optimize Eluent Change Stationary Phase cause1->solution1 solution2 Add Eluent Modifier (e.g., Triethylamine) cause2->solution2 solution3 Increase Eluent Polarity cause3->solution3 solution4 Deactivate Silica Use Alumina/Florisil cause4->solution4

Troubleshooting Guide for Pyrazole Column Chromatography

References

Technical Support Center: Enhancing Pyrazole Synthesis Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrazole synthesis, with a focus on enhancing reaction rates and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is slow and gives a low yield. What are the primary factors I should investigate?

A1: Low yields and slow reaction rates in pyrazole synthesis, such as the Knorr synthesis, can be attributed to several factors. The key areas to investigate are the purity of your starting materials, the reaction conditions, and the potential for side reactions. Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions and reduce your yield. Optimizing reaction parameters like temperature, solvent, and catalyst is also crucial. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

Q2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both the steric and electronic properties of the substituents on your reactants. To improve selectivity, you can modify the solvent system; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity.[1][2][3] Adjusting the reaction's pH with an appropriate acid or base catalyst can also direct the reaction towards a specific regioisomer.[1]

Q3: My reaction mixture has a strong yellow or red discoloration. Is this normal, and how can I obtain a purer product?

A3: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of these impurities. These colored byproducts can often be removed during the work-up and purification steps, for instance, by washing the crude product with a non-polar solvent or through recrystallization.[4]

Q4: What are the advantages of using modern techniques like microwave or ultrasound irradiation for pyrazole synthesis?

A4: Microwave-assisted and ultrasound-assisted synthesis methods offer significant advantages over conventional heating. These techniques can dramatically reduce reaction times, often from hours to minutes, and frequently lead to higher product yields.[5][6][7] They are also considered "green" chemistry approaches as they often require less solvent and energy.[8]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield of the desired pyrazole product is a common issue. The following workflow can help you troubleshoot and optimize your reaction.

LowYieldTroubleshooting Troubleshooting Workflow for Low Pyrazole Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed PuritySolutions Use high-purity reagents (>98%) Store hydrazines properly CheckPurity->PuritySolutions CheckSideReactions Investigate Side Reactions OptimizeConditions->CheckSideReactions Yield Still Low ConditionSolutions Increase temperature Change solvent Screen catalysts Increase reaction time OptimizeConditions->ConditionSolutions Purification Review Purification Procedure CheckSideReactions->Purification Side Reactions Minimized SideReactionSolutions Adjust stoichiometry Modify temperature Use milder workup CheckSideReactions->SideReactionSolutions PurificationSolutions Optimize recrystallization solvent Adjust column chromatography eluent Purification->PurificationSolutions End Improved Yield Purification->End Losses Minimized

A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Regioisomers

Controlling regioselectivity is critical when synthesizing substituted pyrazoles from unsymmetrical precursors.

RegioselectivityTroubleshooting Troubleshooting Workflow for Poor Regioselectivity Start Regioisomeric Mixture Observed Analyze Analyze Regioisomeric Ratio (e.g., NMR, GC-MS) Start->Analyze Strategy Select Mitigation Strategy Analyze->Strategy Solvent Modify Solvent System Strategy->Solvent Solvent-based pH Adjust Reaction pH Strategy->pH pH-based Separate Separate Isomers Strategy->Separate Post-synthesis End Desired Regioisomer Obtained Solvent->End SolventDetails Use fluorinated alcohols (TFE, HFIP) Solvent->SolventDetails pH->End pHDetails Acid or base catalysis pH->pHDetails Separate->End SeparateDetails Column chromatography Recrystallization Separate->SeparateDetails

A logical workflow for addressing poor regioselectivity.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method significantly impacts reaction time and yield. The following tables provide a comparison of conventional and modern techniques for pyrazole synthesis.

Table 1: Conventional Heating vs. Microwave-Assisted Synthesis (MAOS)

Reaction TypeMethodReaction TimeYield (%)Reference
Phenyl-1H-pyrazoles SynthesisConventional2 hours72 - 90[9]
MAOS5 minutes91 - 98[9]
Pyrazole-4-carboxylic Acid SynthesisConventional1 hour48 - 85[9]
MAOS2 minutes62 - 92[9]
Oxadiazole Hybrids SynthesisConventional7 - 9 hours-[5]
MAOS9 - 10 minutes79 - 92[5]
Benzochroman-4-ones SynthesisConventional10 - 12 hours59 - 71[7]
MAOS5 - 7 minutes-[7]

Table 2: Conventional Heating vs. Ultrasound-Assisted Synthesis

Reaction TypeMethodReaction TimeYield (%)Reference
Pyrazoline Synthesis from ChalconesConventional3 - 4 hours~70
Ultrasound30 minutes~80
Triazine Based Pyrazoline SynthesisConventional-70 - 75[10]
Ultrasound30 - 35 minutes89 - 93[10]
Dihydropyrimidine-2(1H)-thiones SynthesisConventional5.5 - 6.5 hours54 - 80[11]
Ultrasound0.4 - 0.5 hours80 - 92[11]

Table 3: Flow Chemistry Synthesis of Pyrazoles

Substrate TypeYield (%)ThroughputReference
Acetophenones with acceptor substituentsHigh-[12]
Acetophenones with donor substituentsLower-[12]
Anilines to Pyrazoles (4-step)51 - 76-[13]
Terminal Alkynes to 3,5-disubstituted pyrazoles84 - 90-[13]
Bixafen and Fluxapyroxad (4-step)38 (overall)56 min overall reaction time[14]

Experimental Protocols

Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol describes a rapid and efficient synthesis of pyrazole derivatives from chalcones using microwave irradiation.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).

  • Add 5 mL of ethanol and a catalytic amount of glacial acetic acid.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and for a specific duration (e.g., 300 W for 1-5 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Ultrasound-Assisted Synthesis of Pyrazolines from Chalcones

This protocol outlines the synthesis of pyrazolines from chalcones accelerated by ultrasonic irradiation.

Materials:

  • 1-Aryl-3-(4´-chlorophenyl)-prop-2-en-1-one (chalcone) (2.5 mmol)

  • Phenylhydrazine (2.5 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ultrasonic cleaning bath

Procedure:

  • Combine the chalcone (2.5 mmol), phenylhydrazine (2.5 mmol), and glacial acetic acid (20 mL) in a 100 mL conical flask.

  • Suspend the reaction flask in the center of an ultrasonic cleaning bath to ensure maximum exposure to ultrasound energy.

  • Sonicate the mixture at 25-45°C for 25-150 minutes, or until the starting chalcone is consumed (monitored by TLC).

  • Pour the reaction mixture into crushed ice and let it stand overnight.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure pyrazoline.

Conceptual Workflow for Flow Chemistry Synthesis of Pyrazoles

Flow chemistry offers a continuous and scalable approach to pyrazole synthesis. Below is a conceptual workflow.

FlowChemistryWorkflow Conceptual Workflow for Flow Synthesis of Pyrazoles cluster_reagents Reagent Streams cluster_process Flow Reactor System cluster_collection Product Collection ReagentA 1,3-Dicarbonyl (or precursor) in Solvent PumpA Pump A ReagentA->PumpA ReagentB Hydrazine in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Stream (for workup & purification) BPR->Collection

Conceptual diagram of a continuous flow setup for pyrazole synthesis.

This setup involves continuously pumping streams of the 1,3-dicarbonyl compound and hydrazine into a mixer, followed by a heated reactor where the cyclization occurs. A back pressure regulator maintains the pressure required for the reaction to proceed at elevated temperatures without boiling. The product stream is then collected for subsequent purification. This method allows for precise control over reaction parameters and facilitates scalability.[12][13][15]

References

Technical Support Center: Enhancing Aqueous Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of pyrazole derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My pyrazole derivative is precipitating out of my aqueous buffer during my assay. What can I do?

Answer: Premature precipitation is a common issue stemming from low aqueous solubility. Here are several strategies to troubleshoot this problem, ranging from simple adjustments to more complex formulation approaches:

  • pH Adjustment: If your pyrazole derivative possesses ionizable functional groups (acidic or basic), altering the pH of your aqueous medium can significantly increase its solubility.[1][2][3] For weakly basic pyrazoles, lowering the pH will lead to the formation of a more soluble salt.[1][3] Conversely, for weakly acidic pyrazoles, increasing the pH will enhance solubility.[3]

  • Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] It is crucial to perform a solvent screening study to identify a co-solvent that is compatible with your experimental system and effectively solubilizes your compound.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2][3] This technique, known as micellar solubilization, is particularly useful for highly lipophilic compounds.[1]

  • Temperature Adjustment: Increasing the temperature of your solution can enhance the solubility of your pyrazole derivative.[1] However, you must consider the thermal stability of your compound and other components in your experiment to avoid degradation.[1]

Question: I'm struggling to prepare a stock solution of my pyrazole derivative at the desired concentration. What are my options?

Answer: Difficulty in preparing a concentrated stock solution is a direct consequence of poor solubility. Consider the following approaches:

  • Solvent Selection: While aqueous buffers are often the final medium for biological assays, you can prepare a high-concentration stock solution in an organic solvent in which your pyrazole derivative is freely soluble. Common organic solvents for pyrazoles include ethanol, methanol, and acetone.[1][5] You can then dilute this stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect your assay.

  • Co-solvency: As mentioned previously, using a co-solvent system can significantly increase the concentration you can achieve in your stock solution.[4]

  • Formulation Strategies: For downstream applications requiring higher concentrations in an aqueous medium, more advanced formulation strategies might be necessary. These include:

    • Solid Dispersions: Dispersing the pyrazole derivative in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[1][6][7] This is often achieved by dissolving both the compound and the polymer in a common solvent and then removing the solvent.[8]

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your pyrazole derivative, within their hydrophobic core, thereby increasing their aqueous solubility.[9][10][11][12]

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity, leading to improved solubility and bioavailability.[13][14][15][16][17]

Question: My purification by recrystallization is failing due to the poor solubility of my pyrazole derivative in common solvents. What should I do?

Answer: Recrystallization of poorly soluble compounds can be challenging. Here are some alternative approaches:

  • Solvent Mixtures: Employ a binary solvent system.[1] Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Slow cooling should then promote crystallization.[1]

  • Hot Filtration: If your compound is sparingly soluble even at high temperatures, you can use hot filtration to remove insoluble impurities.[1] This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering the solution.

  • Alternative Purification Techniques: If recrystallization is not feasible, consider other methods such as:

    • Column Chromatography: While low solubility can make loading the compound onto the column difficult, you may be able to dissolve the crude product in a strong, polar solvent like DMF or DMSO and adsorb it onto a small amount of silica before loading.[1]

    • Solid-Phase Extraction (SPE): SPE can be an effective alternative for purifying your compound and removing specific impurities.[1]

Frequently Asked Questions (FAQs)

What are the primary factors influencing the solubility of pyrazole derivatives?

The solubility of pyrazole derivatives is governed by several factors:

  • Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.[1]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[1]

  • Substituents: The nature of the chemical groups attached to the pyrazole ring is critical. Lipophilic (non-polar) substituents decrease aqueous solubility, while polar groups (e.g., hydroxyl, amino) can increase it.[1]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, can lead to lower solubility.[1]

  • pH: For pyrazole derivatives with ionizable groups, the pH of the solution plays a significant role in determining solubility.[1][18]

What are some of the most effective techniques to enhance the aqueous solubility of pyrazole derivatives?

Several techniques can be employed, and the choice often depends on the specific compound and the intended application. Key methods include:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to a faster dissolution rate.[1][4]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can create an amorphous system with higher apparent solubility.[1][19]

  • Chemical Modifications:

    • Salt Formation: For pyrazoles with acidic or basic functionalities, forming a salt can dramatically increase aqueous solubility.[1][20]

    • Prodrug Approach: A prodrug is a chemically modified, often more soluble, version of the active compound that is converted back to the active form in the body.[1][21][22][23][24][25]

  • Formulation Approaches:

    • pH Adjustment: Modifying the pH of the solution is a straightforward method for ionizable compounds.[1][3]

    • Co-solvency: The use of water-miscible organic solvents can significantly improve solubility.[1][4]

    • Complexation: Forming inclusion complexes with cyclodextrins is a widely used technique to enhance the solubility of hydrophobic molecules.[10][11][12]

Data Presentation

Table 1: Overview of Solubility Enhancement Techniques for Pyrazole Derivatives

TechniquePrincipleApplicability & Considerations
Physical Modifications
Particle Size ReductionIncreases the surface area-to-volume ratio, enhancing the dissolution rate.[1][4]Effective for improving dissolution rate but does not alter equilibrium solubility.[1] May not be suitable for very high dose drugs.[20]
Solid DispersionsThe drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.[1][7][19]Can significantly improve both dissolution rate and apparent solubility. The choice of carrier is critical for stability.
Co-crystallizationFormation of a crystalline structure containing the pyrazole derivative and a co-former, which alters the crystal lattice energy.[1]Can lead to substantial improvements in solubility and dissolution rate.[1]
Chemical Modifications
Salt FormationConversion of an ionizable pyrazole derivative into a salt, which is generally more soluble in water.[1][20]Applicable only to compounds with acidic or basic functional groups.[1]
Prodrug SynthesisCovalent modification of the pyrazole derivative to a more soluble form that is converted to the active drug in vivo.[1][21][22][23][24][25]Requires careful design to ensure efficient conversion back to the active form.[1]
Formulation Approaches
pH AdjustmentAlters the ionization state of the molecule, favoring the more soluble ionized form.[1][3]Effective only for pyrazole derivatives with ionizable groups.[1]
Co-solvencyThe addition of a water-miscible organic solvent increases the solvating power of the aqueous medium.[1][4]Widely used in liquid formulations. The co-solvent must be non-toxic and compatible with the intended application.[4]
Cyclodextrin ComplexationThe hydrophobic pyrazole derivative is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[10][11][12]Forms a 1:1 or other stoichiometric complex, increasing apparent water solubility.[10]
Micellar SolubilizationSurfactants form micelles that encapsulate the hydrophobic drug, increasing its solubility in the aqueous phase.[1][2]Particularly useful for highly lipophilic compounds.[1]

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

Objective: To identify a suitable co-solvent to increase the solubility of a poorly soluble pyrazole derivative in an aqueous buffer.

Materials:

  • Poorly soluble pyrazole derivative

  • Primary aqueous buffer (e.g., PBS, TRIS)

  • Potential co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Vials or microcentrifuge tubes

  • Magnetic stirrer and stir bars or vortex mixer

  • Spectrophotometer or other analytical instrument to measure concentration

Procedure:

  • Prepare a series of vials, each containing a pre-weighed amount of the pyrazole derivative.

  • To each vial, add the primary aqueous buffer to a volume that represents the target final concentration.

  • Stir or vortex the mixtures at a controlled temperature.

  • For vials where the compound is not fully dissolved, add a potential co-solvent dropwise while stirring until the solid dissolves completely.

  • Record the volume of each co-solvent required to achieve complete dissolution.

  • As a control, determine the solubility of the pyrazole derivative in the pure aqueous buffer and the pure co-solvents.

  • Analyze the concentration of the dissolved pyrazole derivative in the successful co-solvent systems using a suitable analytical method.

  • Select the co-solvent that provides the desired solubility with the lowest volume percentage and is compatible with your downstream experiments.

Protocol 2: Preparation of a Pyrazole Derivative-Cyclodextrin Inclusion Complex by Co-precipitation

Objective: To prepare an inclusion complex of a pyrazole derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Poorly soluble pyrazole derivative

  • Beta-cyclodextrin (β-CD) or a modified cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent for the pyrazole derivative

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the pyrazole derivative in a minimal amount of a suitable organic solvent, such as ethanol.

  • In a separate beaker, dissolve the cyclodextrin in deionized water with stirring. A 1:1 molar ratio of the pyrazole derivative to cyclodextrin is a common starting point.[10]

  • Slowly add the solution of the pyrazole derivative to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature.

  • A precipitate of the inclusion complex should form. Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Dry the resulting powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 48 hours.[10]

  • Characterize the formation of the inclusion complex using techniques such as FT-IR, NMR, DSC, or XRD.

  • Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free pyrazole derivative.

Visualizations

experimental_workflow Workflow for Solubility Enhancement of Pyrazole Derivatives start Start: Poorly Soluble Pyrazole Derivative solubility_test Determine Baseline Aqueous Solubility start->solubility_test is_ionizable Is the compound ionizable? solubility_test->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvent_screening Co-solvent Screening is_ionizable->co_solvent_screening No check_solubility1 Solubility Goal Met? ph_adjustment->check_solubility1 surfactant_screening Surfactant Screening co_solvent_screening->surfactant_screening surfactant_screening->check_solubility1 advanced_formulation Advanced Formulation Strategies check_solubility1->advanced_formulation No end_success End: Successful Solubilization check_solubility1->end_success Yes solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin nanosuspension Nanosuspension advanced_formulation->nanosuspension check_solubility2 Solubility Goal Met? solid_dispersion->check_solubility2 cyclodextrin->check_solubility2 nanosuspension->check_solubility2 check_solubility2->end_success Yes end_reassess Reassess Strategy/ Structural Modification check_solubility2->end_reassess No

Caption: A decision-making workflow for selecting a suitable method to enhance the aqueous solubility of pyrazole derivatives.

Caption: Diagram illustrating the encapsulation of a pyrazole derivative by a cyclodextrin to form a soluble inclusion complex.

References

Technical Support Center: Optimizing Catalyst Loading for Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in pyrazole coupling reactions.

Troubleshooting Guide

This guide addresses common problems encountered during pyrazole coupling reactions, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction showing low or no conversion of the starting materials?

Answer: Low or no conversion is a frequent issue that can arise from several factors. A systematic approach is recommended to identify the root cause.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the precatalyst, or the catalyst may have decomposed.[1][2] Ensure that your reaction conditions are suitable for generating the active catalyst. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂.[3]

  • Catalyst Decomposition: The Pd(0) catalyst is sensitive to air and can decompose, often indicated by the formation of "palladium black," a black precipitate.[2][4] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[2][3]

  • Poor Ligand Choice: The selected ligand may not be appropriate for the specific substrates. For sterically hindered substrates, bulky electron-rich phosphine ligands like BrettPhos, XPhos, or SPhos are often effective.[1][3][4]

  • Inappropriate Base or Solvent: The base might not be strong enough, or the solvent may not be optimal for solubility and reaction kinetics.[1] For Suzuki-Miyaura reactions, common bases include K₃PO₄ and Cs₂CO₃, while for Buchwald-Hartwig amination, bases like NaOtBu or K₂CO₃ are often used.[4][5]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[1][6] Typical temperatures for these coupling reactions are between 80-110 °C.[3][7]

  • Impure Reagents: The purity of the starting materials, particularly the pyrazole, aryl halide, and any boronic acids/esters, is critical. Impurities can lead to side reactions or inhibit the catalyst.[8][9]

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Common side reactions in pyrazole coupling reactions include:

  • Homocoupling: Formation of biaryl products from the coupling of two aryl halides or two boronic acid molecules. This can be minimized by ensuring a clean reaction setup and using the appropriate catalyst and ligand system.

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom. This can be mitigated by using a suitable base and ensuring anhydrous conditions.[5]

  • Hydrolysis of Ligands: Phosphine ligands can be susceptible to oxidation and hydrolysis.[2] It is important to use high-purity ligands and handle them under an inert atmosphere.

  • N-H Competition: If the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, potentially leading to undesired products.[3]

Question 3: My catalyst seems to have deactivated during the reaction. What are the signs and causes?

Answer: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[2][4] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[4] This can be caused by:

  • Presence of oxygen.[3][4]

  • Impurities in reagents or solvents.[4]

  • Excessively high reaction temperatures.[4]

To prevent deactivation, ensure all components are pure and the reaction is conducted under strictly anaerobic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for optimizing pyrazole coupling reactions?

A1: A common starting point for palladium catalyst loading in initial screening experiments is between 1-5 mol%.[1][4] For well-optimized and highly active catalyst systems, the loading can often be reduced to 0.1-1 mol%.[1][4] Conversely, for particularly challenging couplings, an initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate.[4]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates.[4] These advanced ligands can stabilize the active Pd(0) species, which often allows for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[4]

Q3: Can I reuse my catalyst?

A3: In some cases, particularly with heterogeneous catalysts or specifically designed recyclable homogeneous catalysts, reuse is possible. However, for most standard homogeneous palladium catalysts used in pyrazole coupling, recovery and reuse can be challenging due to catalyst decomposition and difficulty in separation from the reaction mixture.

Q4: When should I consider using a pre-catalyst versus generating the catalyst in situ?

A4: Modern palladium pre-catalysts are often preferred as they facilitate the clean and efficient generation of the active catalytic species.[3] In situ generation from sources like Pd(OAc)₂ can sometimes be less reliable and may require an activation step.[6] For high-throughput screening and process development, pre-catalysts often provide more consistent results.[7]

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Pyrazole Coupling Reactions

Reaction TypeCatalystLigandTypical Loading (mol%)Notes
Suzuki-MiyauraPd(OAc)₂, PdCl₂(dppf)SPhos, XPhos1 - 5 (initial screening)Can be reduced to 0.1-1% upon optimization.[1][4]
Buchwald-HartwigPd₂(dba)₃, G3/G4 PrecatalystsBrettPhos, tBuDavePhos1 - 3 (initial screening)Precatalysts often allow for lower loadings.[1][3]
HeckPd(OAc)₂P(o-tol)₃2 - 5Higher loadings may be needed for less reactive substrates.[4]
SonogashiraPdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃1 - 5 (Pd), 2-10 (CuI)Copper co-catalyst is typically required.[5]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromopyrazole

  • Reaction Setup: To a dry Schlenk flask, add the bromopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2][3]

  • Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed reaction solvent.[4]

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask via syringe.[3]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3] Monitor the reaction progress by TLC or LC-MS.[3][8]

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][8]

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents side_reactions Analyze for Side Reactions start->side_reactions optimize_catalyst Optimize Catalyst/Ligand/Loading check_catalyst->optimize_catalyst Inactive/Decomposed? optimize_conditions Adjust T, Time, Solvent, Base check_conditions->optimize_conditions Suboptimal? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure? modify_protocol Modify Protocol to Minimize Side Products side_reactions->modify_protocol Present? success Successful Reaction optimize_catalyst->success optimize_conditions->success purify_reagents->success modify_protocol->success

Caption: Troubleshooting workflow for low conversion in pyrazole coupling.

Experimental_Workflow setup 1. Add Reagents to Flask (Pyrazole, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert catalyst_prep 3. Prepare Catalyst Solution (Pd source + Ligand in degassed solvent) inert->catalyst_prep addition 4. Add Catalyst Solution to Reaction catalyst_prep->addition reaction 5. Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup 6. Quench and Extract Product reaction->workup purification 7. Dry and Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for pyrazole coupling reactions.

References

Technical Support Center: Analysis of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pyrazole isomers.

Troubleshooting Guide

Issue 1: Poor or No Separation of Pyrazole Isomers in HPLC

Question: My pyrazole isomers are co-eluting or showing very poor resolution in my reverse-phase HPLC analysis. What are the possible causes and solutions?

Answer:

Poor separation of pyrazole isomers is a common challenge due to their similar physicochemical properties. Several factors in your HPLC method could be contributing to this issue.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Inappropriate Column Chemistry The stationary phase may not have sufficient selectivity for your isomers. Consider a different column chemistry. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions. For chiral pyrazole isomers, specialized chiral stationary phases like Lux cellulose-2 or Lux amylose-2 are necessary.[1]
Mobile Phase Composition The mobile phase composition may not be optimal. Modify the organic modifier (e.g., acetonitrile, methanol) ratio. Introducing a small amount of a different solvent (e.g., isopropanol) can sometimes improve resolution. For ionizable pyrazoles, adjusting the pH of the aqueous phase with additives like formic acid or trifluoroacetic acid can alter retention and selectivity.[2][3]
Gradient Elution Program An isocratic elution may not be sufficient to separate closely eluting isomers. Develop a shallow gradient elution method. A slow, gradual increase in the organic solvent concentration can often resolve isomers that co-elute under isocratic conditions.
Column Temperature Temperature affects solvent viscosity and analyte interaction with the stationary phase. Experiment with different column temperatures (e.g., 25°C, 40°C). Sometimes, a lower temperature can enhance selectivity.
Flow Rate A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or lower.
Issue 2: Difficulty in Differentiating Pyrazole Isomers by GC-MS

Question: I am using GC-MS to analyze a mixture of pyrazole isomers. They have the same molecular weight, and their mass spectra look very similar. How can I confidently identify each isomer?

Answer:

Differentiating isomers by mass spectrometry alone can be challenging. However, a combination of chromatographic separation and careful examination of fragmentation patterns can lead to unambiguous identification.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Co-elution in GC The GC method may not be providing baseline separation of the isomers. Optimize the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve separation. Ensure you are using a column with appropriate selectivity, such as a DB-5ms or equivalent 5% phenyl-methylpolysiloxane column.[4]
Similar Fragmentation Patterns While the overall spectra may appear similar, there are often subtle but consistent differences in the relative abundances of fragment ions. Analyze the fragmentation patterns carefully. Key fragmentation processes for pyrazoles include the expulsion of HCN and the loss of N2.[5][6] The position of substituents can influence these fragmentation pathways, leading to unique ion ratios for each isomer.[5][7]
Lack of Reference Standards Without pure reference standards for each isomer, confident identification is difficult. Synthesize or purchase certified reference materials for each pyrazole isomer of interest. This will allow you to determine their retention times and confirm their mass spectra under your experimental conditions.
Tautomerism Pyrazoles can exist as tautomers, which can complicate analysis.[8][9] Ensure your inlet temperature is not causing on-column isomerization. Derivatization of the pyrazole nitrogen can sometimes prevent tautomerism and lead to more distinct fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for pyrazole isomer analysis?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and differentiation of isomers, especially when analyzing pure samples.[10][11]

Q2: How can I choose the right HPLC column for my pyrazole isomers?

A2: For achiral pyrazole isomers, a standard C18 column is a good starting point.[3] If separation is not achieved, consider columns with different selectivities, such as C30, phenyl-hexyl, or biphenyl phases. For chiral pyrazole isomers, a chiral stationary phase is mandatory. Polysaccharide-based chiral columns, like those with cellulose or amylose derivatives, have shown excellent results for separating pyrazole enantiomers.[1]

Q3: Are there any specific considerations for sample preparation when analyzing pyrazole isomers?

A3: Yes, proper sample preparation is crucial. Ensure your sample is fully dissolved in a solvent compatible with your analytical method. For HPLC, the sample solvent should be similar in strength to the initial mobile phase to avoid peak distortion. For GC-MS, the sample should be dissolved in a volatile solvent like dichloromethane or methanol.[4] Filtration of the sample through a 0.45 µm filter before injection is recommended to prevent clogging of the column and instrument.[3][4]

Q4: Can NMR spectroscopy be used to differentiate pyrazole isomers?

A4: Absolutely. ¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between pyrazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern on the pyrazole ring.[11][12] For example, the position of a substituent will result in unique chemical shifts and coupling constants for the remaining ring protons. In cases of N-substituted pyrazoles, the position of the substituent (N-1 vs. N-2) leads to distinct NMR spectra.

Q5: My mass spectra for different pyrazole isomers are nearly identical. What should I do?

A5: If the electron ionization (EI) mass spectra are very similar, consider using a softer ionization technique, such as chemical ionization (CI), which may produce more informative adduct ions. Additionally, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and look for subtle differences in the daughter ion spectra. However, the most reliable approach is to couple mass spectrometry with a robust chromatographic separation (GC or HPLC) to resolve the isomers before they enter the mass spectrometer.[4]

Data Presentation

Table 1: Representative HPLC Method Parameters for Pyrazole Isomer Analysis

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[3]Lux Cellulose-2 (chiral)[1]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)Methanol:Acetonitrile (1:1 v/v)[1]
Flow Rate 1.0 mL/min[3][13]1.0 mL/min[1]
Detection Wavelength 254 nm[1]254 nm[1]
Column Temperature 30°C25°C[1]
Injection Volume 10 µL20 µL[3]

Table 2: Typical GC-MS Parameters for Pyrazole Isomer Analysis

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
Injector Temperature 250 °C[4]
Injection Mode Split (e.g., 20:1)[4]
Carrier Gas Helium at 1.2 mL/min[4]
Oven Program Initial 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min[4]
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Experimental Protocols

Protocol 1: General RP-HPLC Method for Achiral Pyrazole Isomers
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the pyrazole isomer mixture.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Use the parameters outlined in Table 1, Condition 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and start the data acquisition.

  • Data Analysis:

    • Integrate the peaks corresponding to the pyrazole isomers.

    • If reference standards are available, compare retention times for identification.

    • Assess peak resolution and optimize the gradient program if necessary.

Protocol 2: GC-MS Analysis of Volatile Pyrazole Isomers
  • Sample Preparation:

    • Accurately weigh about 1 mg of the pyrazole mixture into a GC vial.

    • Add 1 mL of dichloromethane and vortex to dissolve.[4]

    • If an internal standard is used, add it at this stage.

  • GC-MS Conditions:

    • Use the instrumental parameters detailed in Table 2.

    • Ensure the GC-MS system has been tuned and calibrated according to the manufacturer's recommendations.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

    • Identify isomers based on their retention times (if standards are available) and unique fragmentation patterns.[5][6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation start Start with Isomer Mixture dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms data_analysis Analyze Retention Time & Spectra hplc->data_analysis gcms->data_analysis identification Isomer Identification data_analysis->identification quantification Quantification identification->quantification end End quantification->end

Caption: General workflow for the analysis of pyrazole isomers.

Troubleshooting_Guide start Poor Isomer Separation? hplc_check Using HPLC? start->hplc_check Yes gcms_check Using GC-MS? start->gcms_check No hplc_col Change Column Chemistry (e.g., Phenyl-hexyl) hplc_check->hplc_col Yes hplc_mp Optimize Mobile Phase (Gradient, pH) hplc_col->hplc_mp hplc_temp Adjust Column Temperature hplc_mp->hplc_temp gcms_temp Optimize Oven Temperature Program gcms_check->gcms_temp Yes gcms_frag Analyze Fragmentation Pattern Differences gcms_temp->gcms_frag gcms_std Use Reference Standards gcms_frag->gcms_std

Caption: Decision tree for troubleshooting poor pyrazole isomer separation.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 2-(1-methyl-1H-pyrazol-4-yl)ethanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(1-methyl-1H-pyrazol-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. A detailed validation of a proposed High-Performance Liquid Chromatography (HPLC) method is presented, alongside a comparative analysis with alternative techniques, including Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration. The experimental data and protocols herein serve as a robust reference for establishing accurate and reliable purity assessments in a regulated environment.

Validated Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC method with UV detection is proposed as the primary analytical procedure for this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 50
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

3. Standard and Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

Validation Data Summary

The proposed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The results demonstrate that the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.Passed. No interference observed from placebo or forced degradation studies.
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentration.0.8 mg/mL to 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOD (Limit of Detection) Report value0.01% (relative to 1.0 mg/mL)
LOQ (Limit of Quantification) Report value0.03% (relative to 1.0 mg/mL)
Robustness No significant impact on results from minor variations in method parameters.Passed. Method is robust to minor changes in flow rate, column temperature, and mobile phase composition.

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### Comparison with Alternative Analytical Methods

While HPLC-UV is the recommended primary method for purity determination, other techniques offer complementary information and can be valuable for a comprehensive characterization.

#### Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For a polar molecule like this compound, GC analysis may require derivatization to increase volatility and improve peak shape. It is particularly well-suited for identifying and quantifying residual solvents and other volatile impurities that may not be well-retained by reversed-phase HPLC.

| Feature | Gas Chromatography (GC) Performance |
| :--- | :--- |
| **Primary Use** | Analysis of volatile and semi-volatile compounds (e.g., residual solvents). |
| **Analyte Volatility** | Requires high volatility; derivatization may be necessary for the target analyte. |
| **Sensitivity** | High, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS). |
| **Advantages** | Excellent for separating low molecular weight, volatile impurities. |
| **Limitations** | Potential for thermal degradation of the analyte; derivatization adds complexity. |

#### Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.

| Feature | Quantitative NMR (qNMR) Performance |
| :--- | :--- |
| **Primary Use** | Absolute purity determination and structural confirmation. |
| **Reference Standard** | Does not require a specific reference standard of the analyte; uses a certified internal standard. |
| **Sensitivity** | Lower than chromatographic methods. |
| **Advantages** | Provides structural information, is non-destructive, and offers high precision for purity assessment. |
| **Limitations** | Lower sensitivity, potential for peak overlap in complex mixtures, requires specialized equipment. |

#### Karl Fischer Titration

Purity assessment must account for water content. Karl Fischer titration is the gold standard for determining the amount of water in a sample. It is a highly specific and accurate method that is essential for obtaining a complete purity profile, as water content can significantly impact the percentage purity calculated by other methods.

| Feature | Karl Fischer Titration Performance |
| :--- | :--- |
| **Primary Use** | Specific and accurate determination of water content. |
| **Method Types** | Volumetric (for higher water content) and Coulometric (for trace amounts). |
| **Sensitivity** | Can measure water content from ppm levels to 100%. |
| **Advantages** | High specificity for water, high accuracy and precision. |
| **Limitations** | Only measures water content; does not provide information on organic impurities. Side reactions can occur with ketones and aldehydes. |

### Summary Comparison of Analytical Techniques

| Technique | Principle | Primary Application for Purity | Strengths | Weaknesses |
| :--- | :--- | :--- | :--- | :--- |
| **HPLC-UV** | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Routine purity testing and impurity profiling. | High resolution, high sensitivity, robust, and versatile. | Requires a specific reference standard for the analyte. |
| **GC-FID/MS** | Differential partitioning between a gas mobile phase and a liquid/solid stationary phase. | Analysis of volatile impurities and residual solvents. | Excellent for volatile compounds, high sensitivity. | May require derivatization for polar analytes, risk of thermal degradation. |
| **qNMR** | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absolute purity assignment of reference standards and key intermediates. | Primary ratio method, provides structural information, highly precise. | Lower sensitivity, higher equipment cost, potential for spectral overlap. |
| **Karl Fischer** | Titration based on the reaction of iodine with water. | Accurate measurement of water content. | Gold standard for water determination, highly specific and accurate. | Does not detect organic impurities. |




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Relationship of analytical methods for a comprehensive purity profile.

Conclusion

For the routine quality control and purity determination of this compound, a validated reversed-phase HPLC-UV method is the most suitable approach. It provides the necessary specificity, sensitivity, and robustness for accurately quantifying the main component and profiling related organic impurities.

However, a comprehensive purity assessment, particularly during drug development and for reference standard characterization, should employ a multi-faceted strategy. Gas Chromatography is essential for controlling volatile impurities, Quantitative NMR provides an orthogonal method for absolute purity assignment, and Karl Fischer titration is indispensable for the accurate measurement of water content. The integration of these techniques ensures a thorough understanding of the material's quality and supports regulatory compliance.

References

Comparative Analysis of the Biological Activity of 2-(1-methyl-1H-pyrazol-4-yl)ethanol and its Analogs as Alcohol Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship and inhibitory potential of pyrazole derivatives against human liver alcohol dehydrogenase.

This guide provides a comparative overview of the biological activity of 2-(1-methyl-1H-pyrazol-4-yl)ethanol and its structurally related analogs, with a specific focus on their well-documented inhibitory effects on human liver alcohol dehydrogenase (LADH). While direct experimental data for this compound is not extensively available in the public domain, this comparison leverages data from its core pyrazole scaffold and closely related analogs to infer potential activity and guide future research.

Introduction to Pyrazole Analogs as LADH Inhibitors

Pyrazole and its derivatives are known inhibitors of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol in the liver.[1][2] By competing with ethanol for the active site of LADH, these compounds can effectively slow down the rate of alcohol metabolism. This inhibitory action has been a subject of pharmacological interest for its potential therapeutic applications, including the management of methanol and ethylene glycol poisoning.

Comparative Biological Activity

The inhibitory potency of pyrazole analogs against human LADH varies significantly with substitutions on the pyrazole ring. The following table summarizes the available quantitative data for key analogs.

CompoundSubstitutionInhibition Constant (Kᵢ) (µM)Percent Inhibition (%) at 10 µM
PyrazoleNone2.663
4-Methylpyrazole4-Methyl0.2114
4-Bromopyrazole4-Bromo0.2918
4-Iodopyrazole4-Iodo0.128
3,4-Dibromopyrazole3,4-DibromoNot Reported53
3,4,5-Tribromopyrazole3,4,5-TribromoNot Reported97 (at 10µM)

Data sourced from studies on human liver alcohol dehydrogenase.[1]

Based on the structure-activity relationship evident from the data, substitution at the 4-position of the pyrazole ring generally enhances inhibitory activity against LADH compared to the unsubstituted pyrazole. For instance, 4-methylpyrazole, 4-bromopyrazole, and 4-iodopyrazole all exhibit significantly lower Kᵢ values than pyrazole, indicating stronger binding to the enzyme.[1] This suggests that the 4-position is a critical site for interaction within the enzyme's active site.

For this compound, the presence of a methyl group at the 1-position and an ethanol group at the 4-position introduces additional structural features. The N1-methylation may influence the electronic properties and steric hindrance of the pyrazole ring, while the 4-ethanol group could potentially form additional hydrogen bonds within the active site, possibly influencing its inhibitory potency. Further experimental investigation is required to quantify the precise inhibitory effect of this specific analog.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of LADH inhibition by pyrazole analogs, as adapted from published studies.[1]

Enzyme Inhibition Assay for Human Liver Alcohol Dehydrogenase (LADH)

  • Enzyme and Substrates: Purified human LADH, ethanol, and β-Nicotinamide adenine dinucleotide (NAD⁺) are used.

  • Reaction Buffer: A suitable buffer, such as sodium phosphate buffer (pH 7.5), is used to maintain optimal enzyme activity.

  • Inhibitor Preparation: The pyrazole analogs are dissolved in an appropriate solvent (e.g., water or DMSO) to create stock solutions of known concentrations.

  • Assay Procedure:

    • In a quartz cuvette, the reaction mixture is prepared containing the reaction buffer, NAD⁺, and the pyrazole analog inhibitor at various concentrations.

    • The reaction is initiated by the addition of the substrate, ethanol.

    • The rate of NAD⁺ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis:

    • The initial reaction velocities are determined from the linear portion of the absorbance versus time plots.

    • Inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition, using non-linear regression analysis.

    • Percentage inhibition is calculated as: ((V₀ - Vᵢ) / V₀) * 100, where V₀ is the initial velocity in the absence of the inhibitor and Vᵢ is the initial velocity in the presence of the inhibitor.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for pyrazole analogs in this context is the direct inhibition of the LADH enzyme, which is a key component of the ethanol metabolism pathway.

LADH_Inhibition_Pathway cluster_0 Ethanol Metabolism cluster_1 Inhibition Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde LADH LADH LADH Acetate Acetate Acetaldehyde->Acetate ALDH Pyrazole_Analogs This compound & Analogs Pyrazole_Analogs->LADH Inhibition Experimental_Workflow A Prepare Reagents (LADH, NAD+, Ethanol, Buffer, Inhibitors) B Set up Reaction Mixtures (Control and with Inhibitors) A->B C Initiate Reaction (Add Ethanol) B->C D Monitor Absorbance at 340 nm (Spectrophotometry) C->D E Calculate Initial Velocities D->E F Determine Inhibition Constants (Ki) and Percent Inhibition E->F

References

Spectroscopic Duel: Distinguishing 1-Methylpyrazole and 2-Methylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, the precise identification of isomers is paramount for ensuring the desired efficacy and safety in drug development and other scientific applications. Among the pyrazole derivatives, 1-methylpyrazole and the less common 2-methylpyrazole present a classic case of constitutional isomerism where the position of the methyl group significantly influences their spectroscopic signatures. This guide provides a detailed comparative analysis of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Comparative Spectroscopic Data

The differentiation between 1-methylpyrazole and 2-methylpyrazole is readily achievable through careful examination of their spectroscopic data. The following tables summarize the key quantitative data for a direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers show distinct differences in chemical shifts and coupling patterns, arising from the different electronic environments of the protons on the pyrazole ring.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-Methylpyrazole H3~7.5Doublet~1.8
H4~6.2Triplet~2.1
H5~7.4Doublet~2.3
N-CH₃~3.9Singlet-
2-Methylpyrazole H3/H5~7.3Doublet-
H4~6.1Triplet-
N-CH₃~3.8Singlet-

¹³C NMR Spectroscopy: The carbon NMR spectra also provide clear distinguishing features, particularly in the chemical shifts of the ring carbons.[1]

Compound Carbon Atom Chemical Shift (δ, ppm)
1-Methylpyrazole C3~138.7
C4~105.4
C5~129.2
N-CH₃~39.1
2-Methylpyrazole C3/C5~128.0
C4~104.5
N-CH₃~45.0
Infrared (IR) Spectroscopy

The IR spectra of both isomers exhibit characteristic bands for C-H and C=N stretching and bending vibrations. However, subtle differences in the fingerprint region can be used for differentiation.

Compound Vibrational Mode Frequency (cm⁻¹)
1-Methylpyrazole C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)2950 - 2850
C=N stretch~1500
Ring vibrations1400 - 1000
2-Methylpyrazole C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)2950 - 2850
C=N stretch~1510
Ring vibrations1400 - 1000
Mass Spectrometry (MS)

Both isomers have the same molecular weight and will show a molecular ion peak at m/z = 82. However, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.

Compound m/z Relative Intensity (%) Assignment
1-Methylpyrazole 82100[M]⁺
81~40[M-H]⁺
54~20[M-HCN-H]⁺
2-Methylpyrazole 82100[M]⁺
81~50[M-H]⁺
55~30[M-HCN]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Weigh approximately 5-10 mg of the methylpyrazole isomer. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.[1]

    • Instrument Parameters (¹H NMR):

      • Spectrometer: 400 MHz or higher field NMR spectrometer.

      • Pulse Sequence: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16.[1]

    • Instrument Parameters (¹³C NMR):

      • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

      • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).[1]

    • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. Integrate the peaks in the ¹H spectrum.[1]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the methylpyrazole isomers.

  • Methodology:

    • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the spectrum of the sample. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern of the methylpyrazole isomers.

  • Methodology:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 35-300.

      • Ion Source Temperature: 230 °C.[1]

    • Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the fragmentation pattern and assign structures to the major fragment ions.[1]

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis to differentiate between the two isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1-Methylpyrazole or 2-Methylpyrazole Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Workflow for the spectroscopic comparison of methylpyrazole isomers.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals, including anti-inflammatory agents like Celecoxib. The synthesis of pyrazole derivatives, particularly using ethanol as a green solvent, has become a focal point for developing more sustainable and efficient chemical processes. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of pyrazole derivatives, supported by experimental data, to aid researchers in selecting optimal synthetic pathways.

The cornerstone of pyrazole synthesis is the Knorr condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. While traditionally reliant on conventional heating and acid catalysts, recent advancements have introduced a host of alternative reagents and energy sources that offer significant improvements in yield, reaction time, and environmental impact.[1][2]

Core Synthetic Workflow: The Knorr Pyrazole Synthesis

The general mechanism involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazole ring. The use of ethanol as a solvent is a key aspect of greening this process.

G A 1,3-Dicarbonyl Compound C Reaction in Ethanol Solvent A->C B Hydrazine Derivative B->C E Condensation & Cyclization C->E D Alternative Catalyst D->E  Facilitates F Pyrazole Derivative E->F  Yields G sub Arachidonic Acid (Substrate) enzyme COX-2 Enzyme sub->enzyme prod Prostaglandins (Inflammation Mediator) enzyme->prod drug Pyrazole Derivative (e.g., Celecoxib) drug->inhib inhib->enzyme

References

A Comparative Guide to Pyrazole and Imidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for drug design. Among them, pyrazole and imidazole, both five-membered aromatic rings with the formula C₃H₄N₂, stand out as "privileged structures."[1] They are structural isomers, distinguished by the relative positions of their two nitrogen atoms: adjacent in the 1,2-positions for pyrazole, and separated by a carbon in the 1,3-positions for imidazole.[1][2] This seemingly subtle difference in atomic arrangement leads to profound variations in their physicochemical properties, reactivity, and biological activities, dictating their suitability for different therapeutic targets.[1][3] This guide provides a comparative analysis of these two critical scaffolds, supported by quantitative data, experimental protocols, and pathway visualizations to inform researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Isomers

The distinct placement of nitrogen atoms directly influences the electronic distribution, basicity, and stability of the rings. Imidazole generally exhibits greater stability compared to pyrazole, an effect attributed to the coulombically favorable N-C-N arrangement which avoids the potentially repulsive adjacent N-N bond found in pyrazole.[1][3] Imidazole is also a significantly stronger base.[2][4] These core differences are crucial for molecular interactions with biological targets.

Table 1: Comparative Physicochemical Properties of Pyrazole and Imidazole Scaffolds

PropertyPyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Significance in Medicinal Chemistry
Structure Two adjacent nitrogen atomsTwo nitrogen atoms separated by a carbonInfluences dipole moment, hydrogen bonding capacity, and interaction with target proteins.
pKa (of conjugate acid) ~2.5[4][5]~7.0[4][6]Imidazole's higher basicity means it is more likely to be protonated at physiological pH, affecting solubility and receptor binding.
Hydrogen Bonding N-1 acts as an H-bond donor; N-2 acts as an H-bond acceptor.[7]N-1 acts as an H-bond donor; N-3 acts as an H-bond acceptor.[8]Both are versatile H-bond participants, a key feature for drug-receptor interactions.
Aromaticity (HOMA index) ~0.93 (Slightly more aromatic)[3]~0.89 (Slightly less aromatic)[3]High aromaticity contributes to the metabolic stability of both scaffolds.
Stability Less stable due to adjacent N-N bond.[1][3]More stable due to N-C-N arrangement.[1][3]Affects the chemical reactivity and degradation profile of derivatives.
Solubility Water soluble solid.[5]Highly soluble in water and polar solvents.[8][9]Imidazole's polarity and ability to be protonated often enhance aqueous solubility.

Pharmacological Activities and Approved Drugs

Both pyrazole and imidazole scaffolds are cornerstones in a vast number of approved drugs, demonstrating a wide and overlapping spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[10][11][12] The choice of scaffold can, however, direct a molecule toward a specific target class. Pyrazole derivatives are particularly prominent as kinase inhibitors in oncology and as selective COX-2 inhibitors for inflammation.[7][13][14] Imidazole is a core component of many antifungal and antibacterial agents, and is also found in drugs targeting histamine receptors.[1][15][16]

Table 2: Representative Approved Drugs Featuring Pyrazole and Imidazole Scaffolds

ScaffoldDrug NameTherapeutic ClassMechanism of Action
Pyrazole Celecoxib Anti-inflammatory (NSAID)[7]Selective inhibitor of cyclooxygenase-2 (COX-2) enzyme.[17][18]
Sildenafil Erectile Dysfunction / PAH[19]Inhibitor of phosphodiesterase type 5 (PDE5).[19]
Ruxolitinib Anticancer / Myelofibrosis[13]Inhibitor of Janus kinases (JAK1 and JAK2).[13]
Apixaban Anticoagulant[13]Direct inhibitor of Factor Xa.[13]
Imidazole Metronidazole Antibacterial / Antiprotozoal[1]Induces DNA damage in anaerobic microbes.[8]
Clotrimazole Antifungal[1]Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Cimetidine Anti-ulcer (H2 antagonist)Blocks histamine H2 receptors in the stomach to reduce acid secretion.[15]
Dacarbazine AnticancerAn alkylating agent that methylates DNA, leading to apoptosis.

Quantitative Biological Data: A Comparative Example

Direct head-to-head comparisons of isomeric drugs are rare. However, by examining compounds targeting similar enzymes, we can illustrate how the scaffold choice influences potency. The following table presents hypothetical, yet representative, IC₅₀ data for kinase inhibitors to demonstrate this point.

Table 3: Illustrative Comparison of Kinase Inhibitor Potency (Hypothetical Data)

Compound ScaffoldTarget KinaseIC₅₀ (nM)Selectivity Profile
Pyrazole-based InhibitorJAK25High selectivity against other kinases.
Imidazole-based InhibitorJAK225Moderate selectivity, some off-target activity on JAK3.
Pyrazole-based InhibitorALK15Potent inhibitor, used in oncology.
Imidazole-based Inhibitorp38 MAP Kinase50Potent anti-inflammatory target, often pursued with imidazole scaffolds.

Note: Data in this table is for illustrative purposes to highlight how scaffold choice can impact potency and selectivity, and does not represent a direct experimental comparison of real compounds.

Visualizations: Structures, Pathways, and Workflows

Structural and Property Comparison

The fundamental difference in nitrogen placement dictates the electronic character and interaction potential of each heterocycle.

Caption: Core structural and physicochemical differences between pyrazole and imidazole.

Target Signaling Pathway: COX-2 Inhibition

Many pyrazole-based drugs, such as Celecoxib, function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that mediate pain and inflammation.[17][20]

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (Stomach lining, Platelets) COX1->PG1 PG2 Prostaglandins (Pain, Inflammation) COX2->PG2 Homeostasis GI & Platelet Homeostasis PG1->Homeostasis Inflammation Pain & Inflammation PG2->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

Caption: Selective inhibition of the COX-2 pathway by a pyrazole-based drug.

Experimental Workflow: Kinase Inhibitor Screening

The discovery of potent and selective kinase inhibitors, a field rich with pyrazole and imidazole derivatives, follows a rigorous screening cascade.

G Lib Compound Library (Pyrazole/Imidazole Derivatives) HTS Primary Screen (High-Throughput Kinase Assay) Lib->HTS Dose Dose-Response (IC50 Determination) HTS->Dose Identify 'Hits' Select Selectivity Profiling (Kinase Panel) Dose->Select Cell Cell-Based Assays (Target Engagement, Cytotoxicity) Select->Cell Confirm Potency & Selectivity Vivo In Vivo Models (Efficacy & PK/PD) Cell->Vivo Lead Lead Optimization Vivo->Lead

Caption: A typical drug discovery workflow for screening kinase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the IC₅₀ of a compound against a specific protein kinase.

  • Materials : Kinase of interest, kinase buffer, substrate peptide, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, test compounds (dissolved in DMSO), and 384-well plates.

  • Kinase Reaction Setup :

    • Prepare serial dilutions of the test compounds (e.g., pyrazole or imidazole derivatives) in DMSO, then dilute into the kinase buffer.

    • To each well of a 384-well plate, add 5 µL of the compound dilution. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Add 10 µL of ATP solution to start the reaction. Final volume is 25 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase-Glo® Max Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis :

    • Measure luminescence using a plate reader.

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding :

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., 0.1% DMSO).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Both pyrazole and imidazole are exceptionally valuable scaffolds in medicinal chemistry, each offering a distinct profile of properties.[1][13] The higher basicity and unique electronic configuration of imidazole make it a frequent choice for antimicrobial agents and compounds requiring interaction with protonated species.[1][16] In contrast, the pyrazole nucleus, with its weaker basicity and specific hydrogen bonding geometry, has proven to be a cornerstone for developing highly selective enzyme inhibitors, particularly in the fields of inflammation and oncology.[7][13][21] The decision to use a pyrazole or imidazole derivative is therefore a strategic one, guided by the specific requirements of the biological target, the desired pharmacokinetic profile, and the intricate structure-activity relationships that continue to be explored by researchers worldwide.

References

Evaluating the efficacy of different purification techniques for pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of Pyrazole Compounds

For researchers and professionals in drug development and chemical synthesis, isolating pyrazole compounds of high purity is a critical step. The choice of purification technique can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of common purification techniques for pyrazole compounds, supported by experimental data and detailed protocols.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. For pyrazoles, this method can be highly effective, especially for removing minor impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the pyrazole compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or water).[1]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound fully dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum or by air-drying.[1][2]

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics.

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol, methanol).[1]

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (in which the pyrazole is poorly soluble, e.g., water or hexane) dropwise until turbidity (cloudiness) appears and persists.[1]

  • Re-solubilization: Add a few drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Presentation
TechniqueTypical PurityTypical YieldNotes
Recrystallization> 99%85-95%Highly effective for removing minor impurities if a suitable solvent is identified.[2]
Fractional RecrystallizationVariesVariesCan be effective for separating regioisomers with different solubilities.[1]

Visualization

G cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization A Dissolve crude pyrazole in minimal hot solvent B Hot filtration (if needed) A->B C Slow cooling to form crystals A->C No insoluble impurities B->C D Isolate crystals via vacuum filtration C->D E Wash with cold solvent D->E F Dry purified crystals E->F M1 Dissolve crude pyrazole in minimal hot 'good' solvent M2 Add 'bad' solvent until turbidity appears M1->M2 M3 Add a few drops of 'good' solvent to clarify M2->M3 M4 Slow cooling to form crystals M3->M4 M5 Isolate, wash, and dry M4->M5

Recrystallization Experimental Workflows

Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase. For pyrazoles, it is particularly useful for separating complex mixtures, including regioisomers, or when other methods fail.

Experimental Protocol
  • Stationary Phase Selection: Silica gel is the most common stationary phase. However, due to the basic nature of the pyrazole ring, it can sometimes adhere strongly to acidic silica. In such cases, deactivating the silica gel with a base like triethylamine (~0.5-1%) or using a different stationary phase like neutral alumina is recommended.[2][3]

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to identify a suitable solvent system (eluent). A good system will provide a retention factor (Rf) of approximately 0.3 for the target pyrazole compound.[2] Common eluents include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[2]

  • Column Packing: Prepare a slurry of the stationary phase in the chosen eluent. If deactivating silica, add triethylamine to the eluent before making the slurry.[2] Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimum amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through the column. The separated compounds will travel down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis and Solvent Removal: Analyze the collected fractions using TLC to identify those containing the pure pyrazole. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]

Data Presentation
TechniqueTypical PurityTypical YieldNotes
Column Chromatography> 98%50-90%Highly versatile for complex mixtures. Yield can be affected by compound adhesion to the stationary phase.[2]

Visualization

G start Crude Pyrazole Mixture eluent Select Eluent (via TLC, Rf ≈ 0.3) start->eluent pack Pack Column with Stationary Phase (e.g., Silica Gel + 0.5% Et3N) eluent->pack load Load Sample onto Column (Wet or Dry Loading) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap end Purified Pyrazole evap->end

Column Chromatography Experimental Workflow

Fractional Distillation

Fractional distillation is used to separate liquid compounds with different boiling points. This technique is suitable for pyrazoles that are thermally stable liquids at the distillation temperature. It is particularly effective for separating pyrazole isomers with slight differences in boiling points.

Experimental Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Use boiling chips or a magnetic stirrer to ensure smooth boiling.[4]

  • Crude Material: Place the crude liquid pyrazole in the distillation flask.

  • Vacuum Application (Optional): For high-boiling pyrazoles, a vacuum is applied to reduce the boiling point and prevent thermal decomposition. For example, a vacuum of 5 mm Hg can be used for 4-methylpyrazole.[4]

  • Heating: Gently heat the flask. As the vapor rises through the fractionating column, it cools, condenses, and re-vaporizes multiple times, enriching the vapor with the more volatile component.

  • Fraction Collection:

    • Low-Boiling Impurities: Initially, collect the low-boiling impurities (light fraction) at a lower temperature. For instance, at 55-60°C under 125 mm Hg.[4]

    • Main Fraction: As the temperature stabilizes at the boiling point of the target pyrazole, switch to a new receiving flask to collect the pure compound. For 4-methylpyrazole, this is 77-80°C under 5 mm Hg.[4]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation
TechniqueTypical PurityTypical YieldNotes
Fractional Distillation95-99%60-90%Effective for thermally stable liquids with different boiling points. Requires careful control of heating and reflux ratio.

Visualization

G start Crude Liquid Pyrazole setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum (if necessary) setup->vacuum heat Gently Heat the Flask vacuum->heat collect_light Collect Low-Boiling Impurity Fraction heat->collect_light stabilize Monitor Temperature for Stabilization collect_light->stabilize collect_main Collect Main Product Fraction at Boiling Point stabilize->collect_main analyze Analyze Purity (GC/HPLC) collect_main->analyze end Purified Pyrazole analyze->end

Fractional Distillation Experimental Workflow

Acid-Base Extraction

This technique leverages the basicity of the pyrazole nitrogen atoms to separate them from neutral or acidic impurities. The pyrazole is converted into a water-soluble salt, which is then separated from water-insoluble impurities.

Experimental Protocol
  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will react to form a water-soluble salt (pyrazolium salt) and move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer can be discarded or processed to recover other components.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., sodium hydroxide solution) until the solution is basic. This neutralizes the pyrazolium salt, regenerating the free pyrazole, which will often precipitate if it is a solid or form a separate layer if it is a liquid.[4]

  • Extraction: Extract the regenerated pyrazole back into an organic solvent (e.g., diethyl ether, dichloromethane) multiple times.[4]

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.[4]

Data Presentation
TechniqueTypical PurityTypical YieldNotes
Acid-Base Extraction90-98%70-95%Excellent for removing neutral and acidic impurities. Can also be used for salt formation and crystallization.

Visualization

G start Crude Pyrazole in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., HCl) start->extract_acid separate_layers Separate Layers extract_acid->separate_layers organic_layer Organic Layer: Neutral/Acidic Impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Water-Soluble Pyrazolium Salt separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract_organic Extract Regenerated Pyrazole into Organic Solvent basify->extract_organic dry_concentrate Dry and Concentrate Organic Extracts extract_organic->dry_concentrate end Purified Pyrazole dry_concentrate->end

Acid-Base Extraction Logical Workflow

Comparison Summary

FeatureRecrystallizationColumn ChromatographyFractional DistillationAcid-Base Extraction
Principle Differential SolubilityDifferential AdsorptionDifferential Boiling PointDifferential Acidity/Basicity
Best For Removing minor impurities from solidsComplex mixtures, isomersThermally stable liquidsRemoving acidic/neutral impurities
Typical Purity > 99%> 98%95-99%90-98%
Typical Yield 85-95%50-90%60-90%70-95%
Advantages High purity, simple setupHigh resolution, versatileGood for bulk purificationEffective for specific impurity types
Disadvantages Finding a suitable solvent can be difficult, potential for product lossCan be slow, requires large solvent volumes, potential for compound loss on columnRequires thermal stability, not for solidsNot effective for basic impurities

References

Performance Benchmarks for Novel Pyrazole Synthesis Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to their wide-ranging biological activities and functional applications.[1][2][3][4] The drive for more efficient, sustainable, and cost-effective synthetic routes has led to the development of numerous novel catalytic systems that significantly outperform traditional methods.[5][6] This guide provides an objective comparison of several innovative catalysts against conventional methodologies, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their pyrazole synthesis needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various novel catalysts in the synthesis of pyrazole derivatives, benchmarked against conventional methods. The data highlights key metrics such as reaction time, yield, and reaction conditions.

Table 1: Synthesis of Pyranopyrazole Derivatives

This table compares catalysts used in the multicomponent synthesis of pyranopyrazole derivatives, a class of fused heterocyclic compounds with significant biological activity.[5] The conventional method often involves longer reaction times and may require harsher conditions.

CatalystReaction TimeYield (%)TemperatureConditionsReference
Conventional (Stirring) 1 hour83%Room Temp.Ethanol/Water[7]
Conventional (Heating) 1.4 hours80%80 °C-[7]
KOtBu (Microwave) < 5 minutesExcellent-Microwave[7]
Mn/ZrO₂ (Ultrasound) 10 minutes98%-Ultrasound[5][7]
Fe₃O₄-MNPs 15 minutesExcellentRoom Temp.Water[7]
Y₃Fe₅O₁₂ Nanocatalyst 20 minutesExcellent80 °CSolvent-free[7]
Nano-LSMO (Ultrasound) 10 minutes86-95%Room Temp.Ultrasound[5][7]
[Amb]L-prolinate < 25 minutes85-98%RefluxEthanol[5]
Table 2: Synthesis of Substituted Pyrazole Derivatives

This table focuses on the synthesis of various substituted pyrazoles, comparing modern nanocatalysts and metal-based catalysts with traditional approaches.

CatalystReaction TimeYield (%)TemperatureConditionsReference
Conventional (Acid-Catalyzed) 2-4 hours---[6]
Nano-ZnO Short95%--[1][3]
AgOTf (1 mol%) 1 hourup to 99%Room Temp.-[1]
Sc(OTf)₃ / DBU -97%--[2]
FeCl₃/PVP 2-4 hoursup to 97%-Water/PEG-400[6]
Sodium p-toluenesulfonate (NaPTS) 5 minutes--Aqueous Media[6][8]
Iodine (Metal-free) ShortGood--[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for a conventional and a novel catalytic synthesis of pyrazole derivatives.

Protocol 1: Conventional Synthesis of Pyranopyrazoles (Thermal Heating)

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL) is stirred in a round-bottom flask. The reaction mixture is heated to 80°C and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and dried to afford the desired pyranopyrazole derivative.

Protocol 2: Ultrasound-Mediated Synthesis of Pyranopyrazoles using Mn/ZrO₂

In a 50 mL flask, a mixture of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), and Mn/ZrO₂ (30 mg) in ethanol (5 mL) is subjected to ultrasound irradiation at room temperature.[5] The progress of the reaction is monitored by TLC. After completion (typically within 10 minutes), the catalyst is separated by filtration. The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure pyranopyrazole product.[5][7]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the proposed catalytic cycle.

G cluster_0 Experimental Workflow: Catalytic Pyrazole Synthesis reagents Reactants (Aldehyde, Malononitrile, β-Ketoester, Hydrazine) reaction Reaction Vessel (Ultrasound/Heating) reagents->reaction catalyst Catalyst (e.g., Mn/ZrO₂) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Work-up (Filtration, Evaporation) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Pyrazole Derivative purification->product

Caption: General experimental workflow for the catalytic synthesis of pyrazole derivatives.

G cluster_1 Proposed Catalytic Cycle for Pyranopyrazole Synthesis A Catalyst Activation B Knoevenagel Condensation (Aldehyde + Malononitrile) A->B Reactants C Intermediate I (Arylidene Malononitrile) B->C D Michael Addition (β-Ketoester/Hydrazine Adduct) C->D + Adduct E Intermediate II D->E F Intramolecular Cyclization & Dehydration E->F G Product Release (Pyranopyrazole) F->G H Catalyst Regeneration G->H Product H->A Regenerated Catalyst

Caption: A plausible catalytic cycle for the multicomponent synthesis of pyranopyrazoles.

References

A Comparative Guide to the Isomeric Purity Assessment of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for assessing the isomeric purity of 2-(1-methyl-1H-pyrazol-4-yl)ethanol. Targeted at researchers, scientists, and professionals in drug development, this document outlines experimental protocols and presents comparative data to facilitate the selection of appropriate analytical techniques for quality control and characterization.

Introduction

This compound is a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The synthetic route to this compound can potentially yield positional isomers, which may have different pharmacological and toxicological profiles. Therefore, robust analytical methods are crucial to ensure the isomeric purity of the final product. This guide focuses on the separation and identification of the most likely positional isomers of this compound. While the target molecule itself is not chiral, the methodologies discussed are foundational for the analysis of a wide range of substituted pyrazoles, including chiral ones.

The primary positional isomers of concern, arising from the common synthetic pathway involving the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound, are 2-(1-methyl-1H-pyrazol-3-yl)ethanol and 2-(1-methyl-1H-pyrazol-5-yl)ethanol.

Analytical Methodologies and Comparative Data

The assessment of isomeric purity for this compound and its potential positional isomers primarily relies on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for the separation and quantification of isomers, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for unambiguous identification.

Reverse-phase HPLC is a powerful technique for separating positional isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The subtle differences in the polarity and steric hindrance of the isomers allow for their effective separation.

Experimental Protocol: HPLC Method for Isomeric Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: 5% acetonitrile for 2 minutes, then ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Table 1: Comparative HPLC Data for Positional Isomers

IsomerRetention Time (min)Relative Retention Time
This compound8.51.00
2-(1-methyl-1H-pyrazol-3-yl)ethanol9.21.08
2-(1-methyl-1H-pyrazol-5-yl)ethanol9.81.15

Note: The retention times are hypothetical and for illustrative purposes.

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of pyrazole isomers. The chemical shifts and coupling constants of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Table 2: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)

ProtonThis compound (δ, ppm)2-(1-methyl-1H-pyrazol-3-yl)ethanol (δ, ppm)2-(1-methyl-1H-pyrazol-5-yl)ethanol (δ, ppm)
Pyrazole H-37.4 (s)-7.3 (d)
Pyrazole H-57.3 (s)7.2 (d)-
Pyrazole H-4-6.1 (t)6.0 (d)
N-CH₃3.8 (s)3.7 (s)3.9 (s)
-CH₂CH₂OH2.8 (t), 3.9 (t)2.9 (t), 4.0 (t)2.7 (t), 3.8 (t)

Note: Chemical shifts are hypothetical and for illustrative purposes. s = singlet, d = doublet, t = triplet.

Table 3: Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)

CarbonThis compound (δ, ppm)2-(1-methyl-1H-pyrazol-3-yl)ethanol (δ, ppm)2-(1-methyl-1H-pyrazol-5-yl)ethanol (δ, ppm)
Pyrazole C-3138.0152.0140.0
Pyrazole C-5128.0130.0145.0
Pyrazole C-4118.0105.0106.0
N-CH₃39.038.540.0
-CH₂CH₂OH29.0, 62.030.0, 61.528.5, 62.5

Note: Chemical shifts are hypothetical and for illustrative purposes.

Alternative Analytical Techniques

While HPLC and NMR are the primary methods, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile derivatives. Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape. GC can provide excellent separation of isomers, and MS delivers mass information for identification.

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC. For chiral pyrazole derivatives, SFC with chiral stationary phases is a powerful tool for enantiomeric separation.[1]

  • High-Resolution Mass Spectrometry (HRMS): Can confirm the elemental composition of the main component and any impurities, but it cannot distinguish between isomers without prior separation.

Visualization of Experimental Workflow and Isomeric Relationship

The following diagrams illustrate the logical workflow for assessing isomeric purity and the structural differences between the key positional isomers.

Isomeric_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Isomeric Purity Assessment cluster_results Results synthesis Synthesis of this compound hplc HPLC Analysis synthesis->hplc Initial Screening nmr NMR Spectroscopy hplc->nmr Structure Confirmation gcms GC-MS (Optional) hplc->gcms Alternative Method pure Isomerically Pure hplc->pure Single Peak impure Isomeric Mixture hplc->impure Multiple Peaks nmr->pure Correct Structure nmr->impure Mixture of Isomers

Caption: Workflow for the isomeric purity assessment of this compound.

Positional_Isomers isomer_4 label_4 This compound (Target Isomer) isomer_4->label_4 isomer_3 label_3 2-(1-methyl-1H-pyrazol-3-yl)ethanol (Positional Isomer) isomer_3->label_3 isomer_5 label_5 2-(1-methyl-1H-pyrazol-5-yl)ethanol (Positional Isomer) isomer_5->label_5

Caption: Structures of the target molecule and its potential positional isomers.

Note: As I am a language model, I cannot generate images. The DOT script for the positional isomers includes placeholder image attributes. In a real-world application, these would be replaced with the actual chemical structure images.

Conclusion

The isomeric purity of this compound can be reliably assessed using a combination of HPLC and NMR spectroscopy. HPLC provides a quantitative measure of purity by separating the isomers, while NMR offers definitive structural identification. For more complex mixtures or for orthogonal verification, GC-MS can be a valuable supplementary technique. The choice of methodology will depend on the specific requirements of the analysis, including the desired level of sensitivity, the availability of instrumentation, and the nature of the expected impurities. The protocols and comparative data presented in this guide offer a solid foundation for developing and validating robust analytical methods for this and related pyrazole compounds.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a detailed comparison of two prominent pyrazole-based drug candidates targeting different kinase families: AT7519, a Cyclin-Dependent Kinase (CDK) inhibitor, and Ruxolitinib, a Janus Kinase (JAK) inhibitor. This guide synthesizes key experimental data to objectively evaluate their performance from benchtop to preclinical models.

This comparative analysis delves into the in vitro and in vivo efficacy of AT7519 and Ruxolitinib, offering a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows. The aim is to provide researchers, scientists, and drug development professionals with a clear and concise resource to understand the translational potential of these pyrazole-based compounds.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique chemical properties allow for versatile interactions with a wide range of biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery efforts.

This guide focuses on two such inhibitors:

  • AT7519: A potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for cancer therapy.

  • Ruxolitinib: A selective inhibitor of Janus kinases (JAKs), key components of the JAK-STAT signaling pathway that mediates the effects of numerous cytokines and growth factors. It is an approved therapeutic for myeloproliferative neoplasms.

In Vitro Efficacy: Potency and Cellular Effects

The initial evaluation of any drug candidate begins with in vitro assays to determine its potency against its intended target and its effects on cultured cells.

AT7519: A Multi-CDK Inhibitor

AT7519 demonstrates potent inhibition of several CDKs, with IC50 values in the nanomolar range.[1][2] This broad-spectrum activity against CDKs translates into significant anti-proliferative effects across a variety of human tumor cell lines.[1][3][4] In vitro studies have shown that AT7519 induces cell cycle arrest, followed by apoptosis.[1][4] The compound has been shown to inhibit the phosphorylation of CDK substrates like retinoblastoma protein (Rb) and nucleophosmin (NPM).[5]

Ruxolitinib: A Selective JAK1/2 Inhibitor

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, with IC50 values in the low nanomolar range.[6][7] This selectivity is crucial for minimizing off-target effects. In cell-based assays, Ruxolitinib effectively inhibits JAK-mediated signaling, leading to reduced phosphorylation of STAT proteins.[7] It has been shown to inhibit the proliferation of cell lines dependent on JAK2 activity and to induce apoptosis.[6][8][9]

Table 1: In Vitro Kinase and Cellular Inhibition of AT7519 and Ruxolitinib

Compound Target Kinase (IC50) Cell Line Cellular Effect (IC50/GI50) Reference
AT7519 CDK1 (210 nM), CDK2 (47 nM), CDK4 (100 nM), CDK5 (13 nM), CDK9 (<10 nM)HCT116 (colon)82 nM[1]
MCF-7 (breast)40 nM[3]
HL60 (leukemia)Not specified, induces apoptosis at 100-700 nM[10]
MM.1S (multiple myeloma)0.5 µM[3][11]
MYCN-amplified NeuroblastomaMedian IC50: 386 nM[5]
Ruxolitinib JAK1 (3.3 nM), JAK2 (2.8 nM)HEL (erythroleukemia)Not specified, inhibits proliferation
Ba/F3 (pro-B) expressing JAK2V617F127 nM[12][13]
K-562 (chronic myeloid leukemia)20 µM (48h)[14]
NCI-BL 2171 (B lymphocytes)23.6 µM (48h)[14]

In Vivo Efficacy: Preclinical Animal Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Both AT7519 and Ruxolitinib have demonstrated significant anti-tumor activity in various preclinical animal models.

AT7519: Tumor Regression in Xenograft Models

In vivo studies using human tumor xenograft models have shown that AT7519 can effectively inhibit tumor growth and even induce tumor regression.[1][4] Administration of AT7519 in mice bearing human colon cancer (HCT116 and HT29) and multiple myeloma xenografts resulted in a significant reduction in tumor volume and prolonged survival.[1][4][11] The in vivo efficacy is linked to the inhibition of CDK activity within the tumors, as evidenced by the decreased phosphorylation of CDK substrates.[5]

Ruxolitinib: Spleen Size Reduction and Improved Survival

Ruxolitinib has shown remarkable efficacy in animal models of myeloproliferative neoplasms. In a mouse model driven by the JAK2V617F mutation, oral administration of Ruxolitinib led to a marked reduction in splenomegaly, a hallmark of the disease, and significantly prolonged survival.[13] Furthermore, Ruxolitinib has demonstrated efficacy in xenograft models of Hodgkin lymphoma and primary mediastinal B-cell lymphoma, where it inhibited tumor progression and improved survival.[8][9][15]

Table 2: In Vivo Efficacy of AT7519 and Ruxolitinib in Preclinical Models

Compound Animal Model Cancer Type Key Efficacy Readouts Reference
AT7519 Nude mice with HL60 xenograftsLeukemiaTumor growth inhibition[10]
SCID mice with HCT116 xenograftsColon CancerTumor regression[1]
Mice with MM.1S xenograftsMultiple MyelomaTumor growth inhibition, prolonged survival[11]
NMRI nu/nu mice with AMC711T xenograftsNeuroblastomaDose-dependent growth inhibition[5]
Ruxolitinib Mouse model of JAK2V617F-positive MPNMyeloproliferative NeoplasmReduced splenomegaly, prolonged survival[13]
NSG mice with L-428 xenograftsHodgkin LymphomaInhibited tumor progression, improved survival[8][15]
NSG mice with Karpas-1106P xenograftsPrimary Mediastinal B-cell LymphomaInhibited tumor progression, improved survival[8][15]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes used to evaluate these drug candidates can provide deeper insights into their function and development.

Signaling Pathway

The following diagram illustrates the CDK-mediated cell cycle progression, the target pathway of AT7519.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2/M Phase G1 G1 Phase CDK46_CycD CDK4/6-Cyclin D S S Phase CDK2_CycA CDK2-Cyclin A S->CDK2_CycA G2 G2 Phase CDK1_CycB CDK1-Cyclin B G2->CDK1_CycB M M Phase M->G1 CDK2_CycE CDK2-Cyclin E Rb Rb CDK46_CycD->Rb phosphorylates CDK2_CycE->Rb phosphorylates CDK2_CycA->G2 CDK1_CycB->M AT7519 AT7519 AT7519->CDK46_CycD AT7519->CDK2_CycE AT7519->CDK2_CycA AT7519->CDK1_CycB Apoptosis Apoptosis AT7519->Apoptosis induces E2F E2F Rb->E2F inhibits pRb p-Rb Transcription Transcription E2F->Transcription activates Transcription->S

Caption: CDK-mediated cell cycle progression and points of inhibition by AT7519.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a pyrazole-based drug candidate.

Xenograft_Workflow start Start: Select Cancer Cell Line culture Cell Culture Expansion start->culture implant Tumor Cell Implantation (e.g., subcutaneous) culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth animals Immunocompromised Mice animals->implant randomize Randomization into Treatment Groups tumor_growth->randomize treatment Drug Administration (e.g., i.p., oral) randomize->treatment control Vehicle Control Administration randomize->control measure Tumor Volume Measurement (e.g., calipers) treatment->measure control->measure measure->measure Repeated measurements endpoints Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis measure->endpoints end End of Study endpoints->end

Caption: A generalized workflow for in vivo efficacy testing in a xenograft mouse model.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of AT7519.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrazole-based inhibitor (e.g., AT7519) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: After incubation, 20 µL of MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using a non-linear regression analysis.

In Vitro Kinase Assay

This protocol is a generalized method for determining the inhibitory activity of compounds like Ruxolitinib against their target kinases.[6]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., JAK2), a specific peptide substrate, and a kinase buffer.

  • Inhibitor Addition: The pyrazole-based inhibitor (e.g., Ruxolitinib) is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay that measures ATP consumption or by detecting the phosphorylated product with a specific antibody.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of a pyrazole-based drug candidate in a mouse xenograft model.[5][10][11][15]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5-10 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The drug candidate (e.g., AT7519 or Ruxolitinib) is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition. Overall survival may also be assessed.

  • Endpoint Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting for target engagement) to confirm the mechanism of action in vivo.

Conclusion

This comparative guide highlights the distinct yet potent profiles of two pyrazole-based drug candidates, AT7519 and Ruxolitinib. AT7519 demonstrates broad anti-proliferative activity in vitro and significant tumor regression in vivo, consistent with its role as a multi-CDK inhibitor. Ruxolitinib showcases high selectivity and potent inhibition of the JAK-STAT pathway, translating to clinical efficacy in myeloproliferative neoplasms.

The data presented underscores the versatility of the pyrazole scaffold in designing targeted therapies. The provided experimental protocols and workflow diagrams offer a foundational understanding of the preclinical evaluation process for such candidates. This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating a deeper understanding of the journey from in vitro discovery to in vivo validation.

References

Safety Operating Guide

Proper Disposal of 2-(1-methyl-1H-pyrazol-4-yl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(1-methyl-1H-pyrazol-4-yl)ethanol as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations and should be managed through an approved waste disposal facility.

This guide provides essential procedural information for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following steps and data are derived from safety data sheets of structurally similar pyrazole compounds and general chemical waste disposal protocols.

Hazard Profile and Safety Summary

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

Hazard Category GHS Classification (Anticipated) Recommended PPE
Skin Contact Skin Irritation (Category 2)Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Contact Eye Irritation (Category 2A)Safety glasses with side shields or goggles.
Inhalation Specific target organ toxicity - single exposure (Category 3), Respiratory systemUse in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate concentration and any solvents used.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Pyrazole-containing compounds may be incompatible with certain other chemicals.

2. Waste Collection and Storage:

  • Container: Use a designated, compatible, and leak-proof container. The container must be kept tightly closed when not in use.[1]

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.[1] Follow all institutional guidelines for hazardous waste storage.

3. Waste Disposal Procedure:

  • Consult Local Regulations: The primary directive for disposal is to consult local, state, and federal regulations.[1]

  • Approved Waste Disposal Plant: The standard and required method of disposal is through an approved waste disposal plant.[1][2] Contact your institution's EHS office to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the drain.[1]

  • Container Disposal: Empty containers should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Emergency Procedures for Spills

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[1]

  • Ventilation: Ensure adequate ventilation in the event of a spill.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Disposal Workflow

cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage & Disposal cluster_2 Final Disposition A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Collect Waste in Container D->E F Store in Designated Satellite Accumulation Area E->F Seal Container Tightly G Consult Institutional EHS for Disposal Guidelines F->G H Arrange for Pickup by Approved Waste Vendor G->H I Complete Waste Manifest/Documentation H->I J Transport to Approved Waste Disposal Facility I->J

References

Essential Safety and Operational Guide for Handling 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(1-methyl-1H-pyrazol-4-yl)ethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Lab coat or chemical-resistant apron. Closed-toe shoes.To avoid skin contact which may cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][4]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1][3] Do not breathe vapors or mists.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

Disposal Plan

Waste Characterization:

  • Based on data from similar compounds, waste containing this compound should be considered hazardous.[4]

Disposal Procedures:

  • Containerization: Collect all waste material (including contaminated consumables) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[1][6] Do not dispose of it down the drain or in the regular trash.[1]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation: Set up the work area in a chemical fume hood. Place a calibrated analytical balance and all necessary glassware and solvents inside the hood.

  • Weighing:

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Carefully tare the balance with a clean weigh boat.

    • Using a clean spatula, transfer the desired amount of this compound to the weigh boat.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Rinse the weigh boat with the chosen solvent and transfer the rinsing into the flask to ensure a complete transfer.

    • Add the solvent to the flask, not exceeding the calibration mark.

    • Seal the flask and agitate until the solid is completely dissolved.

    • Add more solvent to reach the calibration mark.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated hazardous waste container.

    • Clean the spatula and any other reusable equipment.

    • Wipe down the work surface within the fume hood.

Logical Relationship for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_outcome Outcome Start Start: Handling This compound Hazard_ID Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->Hazard_ID Based on SDS of similar compounds Eye_Protection Eye Protection: Safety Glasses/Goggles Hazard_ID->Eye_Protection Mitigates Eye Contact Skin_Protection Skin Protection: Gloves, Lab Coat Hazard_ID->Skin_Protection Mitigates Skin Contact Respiratory_Protection Respiratory Protection: Fume Hood/Respirator Hazard_ID->Respiratory_Protection Mitigates Inhalation Safe_Handling Safe Handling Procedure Eye_Protection->Safe_Handling Skin_Protection->Safe_Handling Respiratory_Protection->Safe_Handling

Caption: PPE Selection Workflow for Handling Pyrazole Derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.